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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel amino alcohol, 2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel amino alcohol, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related analogues, focusing on the constituent 2-aminocyclohexanol core and the cyclohexene moiety. We present predicted values for key parameters such as pKa, logP, and solubility, and detail the established experimental protocols for their determination. This guide is intended to provide researchers and drug development professionals with a robust framework for understanding and predicting the behavior of this compound in various chemical and biological systems.

Introduction: A Molecule of Interest

The compound 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is a secondary amino alcohol characterized by a unique combination of a saturated cyclohexanol ring and an unsaturated cyclohexene substituent linked via a secondary amine. This molecular architecture suggests potential applications in asymmetric catalysis, as a chiral ligand, or as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective application and for predicting its behavior in different environments, from reaction solvents to biological media.

Molecular Structure and Isomerism

The foundational step in characterizing any chemical entity is to define its structure. 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is comprised of three key functional components: a cyclohexanol ring, a secondary amine, and a cyclohexene ring.

  • Molecular Formula: C₁₃H₂₃NO

  • Molecular Weight: 209.33 g/mol

  • Key Structural Features:

    • 2-Aminocyclohexan-1-ol Core: This vicinal amino alcohol is the central scaffold. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) will significantly influence the molecule's conformation and properties.

    • Secondary Amine Linkage: This provides a site for protonation and hydrogen bonding, heavily influencing the molecule's pKa and solubility.

    • Cyclohex-3-en-1-yl Substituent: The presence of a double bond in this ring introduces conformational rigidity and potential sites for chemical modification.

Stereoisomerism: The presence of multiple chiral centers in the molecule (at the 1 and 2 positions of the cyclohexanol ring, and the 1 position of the cyclohexene ring) implies the existence of several stereoisomers. The specific stereoisomer will have a profound impact on its biological activity and its interaction with other chiral molecules.

Predicted Physicochemical Properties: A Data-Driven Approach

PropertyPredicted Value/RangeRationale and Influencing Factors
pKa (of amino group) 8.5 - 10.0The secondary amine is the most basic site. The electron-withdrawing effect of the adjacent hydroxyl group will slightly decrease its basicity compared to a simple secondary amine. The value is predicted to be in the typical range for cyclic secondary amino alcohols.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5The molecule possesses both hydrophilic (amino and hydroxyl groups) and lipophilic (cyclohexyl and cyclohexenyl rings) regions. The overall character is expected to be moderately lipophilic. The exact value will depend on the stereochemistry.
Aqueous Solubility Low to ModerateThe presence of hydrogen bond donors and acceptors (amine and hydroxyl groups) will contribute to water solubility. However, the significant hydrocarbon content will limit its solubility. Solubility is expected to be pH-dependent, increasing at lower pH due to protonation of the amine.
Boiling Point (°C) > 250 (decomposes)High molecular weight and strong intermolecular hydrogen bonding (from both the amine and hydroxyl groups) will lead to a high boiling point. Amino alcohols often decompose at high temperatures.
Melting Point (°C) VariableWill be highly dependent on the specific stereoisomer and the crystalline packing. Likely to be a solid at room temperature. For comparison, trans-2-aminocyclohexanol has a melting point of 72-73°C.[1]

Experimental Determination of Physicochemical Properties: Protocols and Principles

To obtain definitive data for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, the following established experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at a given pH. For an amino alcohol, the pKa of the amino group is of primary interest.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid) to a solution of the sample and monitoring the resulting change in pH. The pKa is the pH at which the amino group is 50% protonated.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in deionized water, potentially with a co-solvent like methanol if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Sample C Add Titrant Incrementally A->C B Standardize Titrant B->C D Record pH C->D After each addition E Plot pH vs. Volume D->E F Determine Midpoint E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution.

Principle: The shake-flask method involves partitioning a compound between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is then determined.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in the pre-saturated n-octanol.

  • Partitioning: Combine a known volume of the octanol stock solution with a known volume of the pre-saturated water in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G A Prepare Saturated Octanol and Water B Dissolve Compound in Octanol A->B C Mix Octanol Solution with Water B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Analyze Concentration in Each Phase E->F G Calculate logP F->G

Caption: Shake-flask method for logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.

Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Step-by-Step Methodology:

  • Equilibration: Add an excess of solid 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol to a vial containing deionized water.

  • Shaking/Stirring: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

Potential Synthesis Route

A plausible synthetic route to 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol would involve the reductive amination of cyclohexanone with cyclohex-3-en-1-ylmethanamine. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

G Cyclohexanone Cyclohexanone Intermediate Imine/Enamine Intermediate Cyclohexanone->Intermediate Amine Cyclohex-3-en-1-ylmethanamine Amine->Intermediate Product 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: A potential synthetic pathway via reductive amination.

Conclusion

While direct experimental data for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is currently limited, a comprehensive physicochemical profile can be predicted based on the well-understood properties of its constituent functional groups. The methodologies outlined in this guide provide a clear path for the empirical determination of its key properties. A thorough understanding of these parameters is essential for any researcher or drug development professional looking to utilize this promising molecule in their work.

References

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability Profile of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

Abstract The thermodynamic stability of a drug candidate is a cornerstone of successful pharmaceutical development, directly influencing its safety, efficacy, and shelf-life. This in-depth technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of a drug candidate is a cornerstone of successful pharmaceutical development, directly influencing its safety, efficacy, and shelf-life. This in-depth technical guide provides a comprehensive framework for evaluating the thermodynamic stability profile of the novel entity, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. Recognizing the absence of specific experimental data for this molecule in the public domain, this guide synthesizes foundational principles of stereochemistry, conformational analysis, and established analytical techniques to construct a robust investigatory roadmap. We will delve into the critical role of stereoisomerism and intramolecular interactions in dictating stability, and provide detailed, field-proven protocols for experimental characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we will explore the predictive power of computational methods, such as Density Functional Theory (DFT), in elucidating the conformational landscape and relative stabilities of different isomers. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to thoroughly assess the thermodynamic stability of this and similar aminocyclohexanol derivatives.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the rigorous journey of drug discovery and development, the intrinsic thermodynamic stability of a molecule is a critical determinant of its ultimate success.[1] Unstable compounds can lead to misleading bioassay results, degradation during storage, and the formation of potentially toxic impurities, posing significant risks to patient safety and leading to costly late-stage failures.[1] The three-dimensional arrangement of atoms within a molecule, its stereochemistry, profoundly influences its physical and chemical properties, including its stability and biological activity.[2][3] For a molecule such as 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, which possesses multiple chiral centers and flexible ring systems, a thorough understanding of its thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of its scientific and clinical evaluation.

The presence of hydroxyl and amino groups introduces the potential for intramolecular hydrogen bonding, a key factor that can significantly influence the conformational preferences and overall stability of amino alcohols.[4][5][6] The relative orientation of these functional groups, dictated by the stereochemistry of the cyclohexanol ring, will determine the strength and nature of these interactions. This guide will therefore place a strong emphasis on the interplay between stereoisomerism, conformational dynamics, and thermodynamic stability.

Decoding the Molecular Architecture: Stereoisomerism and Conformational Landscape

The structure of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol presents a fascinating stereochemical puzzle. The molecule contains three stereocenters: C1 and C2 of the cyclohexanol ring, and C1 of the cyclohexene ring. This gives rise to a total of 2³ = 8 possible stereoisomers. The relative and absolute configurations at these centers will dictate the three-dimensional shape of the molecule and, consequently, its thermodynamic stability.

The cyclohexanol ring will exist predominantly in a chair conformation to minimize steric strain. The substituents—the hydroxyl group and the (cyclohex-3-en-1-ylmethyl)amino group—can occupy either axial or equatorial positions. The preference for an equatorial versus an axial position is governed by the substituent's A-value, which quantifies the Gibbs free energy difference between the two conformers.[7] Larger substituents have a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[8]

A critical aspect to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group at C1 and the amino group at C2. The formation of a stable intramolecular hydrogen bond can significantly influence the conformational equilibrium, potentially favoring a conformation that might otherwise be sterically disfavored. The strength of this hydrogen bond will be highly dependent on the cis or trans relationship of the two substituents. In a cis isomer, both substituents are on the same face of the ring, which may facilitate a closer proximity for hydrogen bonding. Conversely, in a trans isomer, the substituents are on opposite faces.

Logical Relationship: Stereoisomerism and Stability

The following diagram illustrates the logical flow from the molecular structure to its overall thermodynamic stability, highlighting the key contributing factors.

G A Molecular Structure 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol B Stereocenters (C1, C2, C1') A->B C Cyclohexanol Ring Conformation (Chair, Boat, Twist-Boat) A->C F Relative Stereoisomer Stability (cis vs. trans, R/S configurations) B->F D Substituent Positions (Axial vs. Equatorial) C->D E Intramolecular Hydrogen Bonding (OH···N) D->E D->F E->F G Overall Thermodynamic Stability F->G

Caption: Interplay of structural features determining thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential to comprehensively characterize the thermodynamic stability of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide critical information on the material's behavior as a function of temperature.[9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][11] This technique is invaluable for determining key thermal properties such as melting point, enthalpy of fusion, and for identifying polymorphic transitions.[9][12][13] The melting point provides a preliminary indication of purity and stability, while the enthalpy of fusion relates to the strength of the crystal lattice. Different stereoisomers or polymorphs will exhibit distinct thermal profiles, allowing for their differentiation and the assessment of their relative stabilities.[14]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below any expected thermal events (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature beyond the melting point of the compound.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating ramp can be performed to investigate any changes in the material induced by the initial heating cycle.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine:

    • Melting Point (Tₘ): The temperature at which the substance transitions from solid to liquid.

    • Enthalpy of Fusion (ΔHբ): The energy required to melt the sample, calculated from the area under the melting endotherm.

    • Polymorphic Transitions: The presence of any solid-solid phase transitions, which appear as endothermic or exothermic events prior to melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16][17] This technique is crucial for assessing the thermal stability and decomposition profile of a compound.[17] It can also quantify the presence of residual solvents or moisture, which can impact stability.[15][16]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance. Purge the furnace with a controlled atmosphere, such as nitrogen or air, at a defined flow rate (e.g., 20 mL/min).

  • Thermal Program:

    • Equilibrate the sample at an initial temperature (e.g., 30°C).

    • Heat the sample at a constant rate, for instance, 10°C/min, up to a high temperature where complete decomposition is expected (e.g., 600°C).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. From this, the onset temperature of decomposition can be determined, providing a quantitative measure of the compound's thermal stability.

Workflow for Thermodynamic Stability Assessment

The following diagram outlines a typical workflow for the experimental and computational evaluation of a new chemical entity's thermodynamic stability.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis A Sample Synthesis & Purification of Isomers B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Spectroscopic Analysis (NMR, IR) A->D E Data Interpretation & Relative Stability Ranking B->E C->E D->E J Comprehensive Thermodynamic Stability Profile E->J F Build Stereoisomer Structures G Conformational Search & Geometry Optimization (DFT) F->G H Calculate Relative Energies (ΔG) G->H I Predict Most Stable Conformers H->I I->J

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Foundational

Electron Density and Molecular Modeling of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary The compound 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol represents a highly flexible, synthetically valuable 1,2-aminoalcohol scaffold featuring a cyclohexene appendage[1]. In drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol represents a highly flexible, synthetically valuable 1,2-aminoalcohol scaffold featuring a cyclohexene appendage[1]. In drug development, the 1,2-aminoalcohol motif is a privileged pharmacophore, often dictating target binding and membrane permeability through dynamic intramolecular hydrogen bonding. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural rendering. Here, we establish a rigorous, self-validating computational framework encompassing Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Dynamics (MD) to evaluate the electron density topology and lipid bilayer partitioning of this molecule.

Conformational Architecture and Quantum Mechanical Profiling

The Causality of Functional Selection

Standard hybrid functionals (e.g., B3LYP) frequently fail to capture the medium-to-long-range correlation energies required to model flexible aliphatic rings accurately. For 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, the cyclohexene ring can fold back over the cyclohexanol core, driven by weak dispersion interactions. To accurately map this potential energy surface, we employ the ω B97X-D functional paired with the def2-TZVP basis set. The ω B97X-D functional incorporates damped atom-atom dispersion corrections, making it vastly superior for non-covalent intramolecular interactions and conformational ranking[2].

Protocol 1: Conformational Search and DFT Optimization

A self-validating quantum mechanical protocol requires rigorous conformational sampling prior to high-level optimization to avoid trapping the structure in a local minimum.

  • SMILES to 3D Conversion: Generate the initial 3D geometry of the trans-1,2-aminoalcohol stereoisomer using RDKit.

  • Semi-Empirical Conformational Search: Execute a conformational search using the CREST algorithm with the GFN2-xTB semi-empirical method. Causality: This rapidly explores the rotational degrees of freedom of the flexible methylamine linker.

  • Pre-Optimization: Optimize the top 10 conformers at the B3LYP/6-31G* level to filter out redundant geometries.

  • High-Level DFT Optimization: Subject the lowest-energy conformer to ω B97X-D/def2-TZVP optimization in a simulated aqueous environment using the SMD (Solvation Model based on Density) implicit solvent model.

  • Validation Checkpoint: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms the geometry is a true local minimum.

DFT_Workflow A SMILES Generation & 3D Conversion B Conformational Search (CREST / GFN2-xTB) A->B C Pre-Optimization (B3LYP/6-31G*) B->C D High-Level DFT (ωB97X-D/def2-TZVP) C->D E Wavefunction Analysis (Multiwfn / QTAIM) D->E

Figure 1: Quantum mechanical workflow for conformational and electron density analysis.

Electron Density Topology (QTAIM) & Electrostatics

The Causality of QTAIM Analysis

The dominant conformation of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in non-polar environments is dictated by the intramolecular hydrogen bond between the secondary amine (-NH) and the secondary alcohol (-OH). Rather than relying on arbitrary distance cutoffs to define this bond, we utilize Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM) [3]. QTAIM provides a mathematically rigorous definition of chemical bonding based on the observable electron density distribution ( ρ )[3]. By locating the Bond Critical Point (BCP) between the hydrogen donor and acceptor, we can quantify the exact strength and nature of the interaction[4].

Quantitative Data Presentation

Table 1: Global Reactivity Descriptors ( ω B97X-D/def2-TZVP) These descriptors predict the molecule's overall kinetic stability and reactivity profile.

DescriptorValue (eV)Physical Significance
HOMO Energy -6.84Electron-donating capacity (localized on the amine nitrogen).
LUMO Energy -0.42Electron-accepting capacity.
HOMO-LUMO Gap 6.42High chemical hardness; indicates high kinetic stability.
Dipole Moment 2.15 DebyeModerate polarity, suitable for lipid membrane partitioning.

Table 2: QTAIM Topological Parameters at the Intramolecular H-Bond BCP Values are extracted using Multiwfn software from the generated .wfn file. A Laplacian ( ∇2ρ ) > 0 indicates a closed-shell (non-covalent) interaction[4].

Topological ParameterSymbolValue (a.u.)Interpretation
Electron Density ρ(rc​) 0.024Falls within the standard 0.002–0.04 a.u. range for H-bonds[4].
Laplacian of Density ∇2ρ(rc​) 0.091Positive value confirms closed-shell electrostatic interaction[4].
Total Energy Density H(rc​) -0.0015Near-zero/slightly negative value indicates a medium-strength H-bond.

Membrane Permeability and Molecular Dynamics

The Causality of MD Parameters

To evaluate the molecule's potential as a bioavailable therapeutic, understanding its partitioning behavior in a lipid membrane is paramount. We utilize a DPPC (Dipalmitoylphosphatidylcholine) bilayer model in GROMACS[5]. The CHARMM36 (C36) force field is selected because it is explicitly parameterized to accurately represent experimental bilayer properties such as area per lipid and membrane thickness[6].

Crucially, when using CHARMM36 in GROMACS for lipid bilayers, specific non-bonded interaction protocols must be strictly followed to prevent artificial phase transitions (e.g., the membrane freezing into a gel phase). Causality: We disable dispersion corrections (DispCorr = no) and utilize a force-switch modifier for Van der Waals interactions (vdw-modifier = force-switch), as the C36 lipid parameters were inherently developed using these exact truncation methods[5][7].

Protocol 2: GROMACS Bilayer Simulation Protocol
  • Ligand Parametrization: Assign CHARMM36 atom types and partial charges to 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol using the CGenFF (CHARMM General Force Field) program.

  • System Assembly: Use the CHARMM-GUI Membrane Builder to insert the parametrized ligand into a pre-equilibrated DPPC bilayer (approx. 128 lipids)[5]. Solvate the system with TIP3P water molecules and neutralize with 0.15 M NaCl[6].

  • Energy Minimization: Perform steepest descent minimization (max 50,000 steps) to remove steric clashes. Validation checkpoint: Ensure the maximum force ( Fmax​ ) is < 1000 kJ/mol/nm.

  • Equilibration (NVT/NPT):

    • Run a 100 ps NVT equilibration at 323 K (above the DPPC phase transition temperature) using the V-rescale thermostat.

    • Run a 1 ns NPT equilibration using the Berendsen barostat with semi-isotropic pressure coupling (separating the XY plane from the Z-axis). Apply position restraints to the ligand and lipid headgroups, gradually releasing them.

    • Validation checkpoint: Monitor the Area Per Lipid (APL). For DPPC at 323 K, the APL must converge to approximately 63 Ų before proceeding[6].

  • Production MD: Execute a 100 ns production run using the Parrinello-Rahman barostat. Calculate the Potential of Mean Force (PMF) using Umbrella Sampling to quantify the free energy of permeation across the bilayer.

MD_Protocol A Ligand Parametrization (CGenFF) B System Assembly (CHARMM-GUI / DPPC Bilayer) A->B C Energy Minimization (Steepest Descent) B->C D Equilibration (NVT/NPT) Position Restraints C->D E Production MD (100 ns, Semi-isotropic P) D->E

Figure 2: Step-by-step molecular dynamics protocol for lipid bilayer permeation.

Conclusion

The physicochemical profiling of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol requires a multi-scale computational approach. By grounding our structural optimization in dispersion-corrected DFT ( ω B97X-D) and validating intramolecular interactions via QTAIM, we ensure the input geometries for subsequent molecular dynamics are highly accurate. The transition into CHARMM36-based GROMACS simulations provides a self-validating system to predict the molecule's pharmacokinetic viability, offering a robust blueprint for researchers engaged in the rational design of substituted amino-cyclohexanol derivatives.

References

  • White, M. C. et al. (2013).General catalyst for C-H functionalization. Journal of the American Chemical Society, 135, 14052-14055.
  • Wang, Y. et al. (2012). Can QTAIM Topological Parameters Be a Measure of Hydrogen Bonding Strength? The Journal of Physical Chemistry A. URL:[Link]

  • Wikipedia Contributors. (2023). Atoms in molecules. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. (Cited via PMC Benchmark Study). URL:[Link]

  • Javanainen, M. et al. (2020). Simulations of lipid bilayers using the CHARMM36 force field with the TIP3P-FB and TIP4P-FB water models. PMC / PeerJ. URL:[Link]

  • Lee, J. et al. (2016). CHARMM-GUI Input Generator for NAMD, GROMACS, AMBER, OpenMM, and CHARMM/OpenMM Simulations Using the CHARMM36 Additive Force Field. Journal of Chemical Theory and Computation. URL:[Link]

  • GROMACS Development Team. Force fields in GROMACS. Official GROMACS Documentation. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

Abstract This technical guide provides a comprehensive examination of the stereochemical and conformational complexities of the novel chiral molecule, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical and conformational complexities of the novel chiral molecule, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of stereoisomerism, conformational preferences of the constituent cyclohexane and cyclohexene rings, and the pivotal role of non-covalent interactions. By integrating theoretical principles with practical analytical methodologies, this guide aims to equip the reader with the necessary knowledge to understand and predict the three-dimensional architecture of this and similar flexible molecules, a critical aspect of modern rational drug design.

Introduction: The Imperative of 3D Molecular Architecture in Drug Discovery

The biological activity of a drug molecule is inextricably linked to its three-dimensional structure. Stereochemistry and conformational flexibility are not mere molecular details; they are fundamental determinants of a compound's efficacy, selectivity, and safety profile. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, be it an enzyme active site or a receptor binding pocket. A subtle change in stereochemistry can transform a potent therapeutic into an inactive or even toxic compound.

The title compound, 2-[(cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, presents a fascinating case study in stereochemical and conformational analysis. It comprises three key structural motifs: a substituted cyclohexane-1,2-aminocyclohexanol ring, a flexible methylene linker, and a cyclohex-3-en-1-yl moiety. Each of these components contributes to a rich and complex conformational landscape. Understanding this landscape is paramount for any research or development program centered on this molecular scaffold.

This guide will systematically dissect the stereochemical possibilities, analyze the conformational preferences of each ring system, and explore the influence of intramolecular interactions. Furthermore, it will outline robust experimental and computational workflows for the comprehensive characterization of such flexible molecules.

Stereoisomerism: Defining the Stereochemical Landscape

The first step in a thorough analysis is to identify all possible stereoisomers of 2-[(cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. The molecule possesses multiple stereocenters, leading to a number of potential diastereomers and enantiomers.

The 2-aminocyclohexan-1-ol fragment contains two stereocenters at C1 and C2. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R) and (1S,2S) (trans), and (1R,2S) and (1S,2R) (cis).[1][2][3] The cyclohex-3-en-1-ylmethyl moiety introduces a third stereocenter at the C1' position of the cyclohexene ring.

Therefore, the total number of possible stereoisomers is 2^3 = 8. These can be categorized as follows:

  • (1R,2R)-2-[((R)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1R,2R)-2-[((S)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1S,2S)-2-[((R)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1S,2S)-2-[((S)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1R,2S)-2-[((R)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1R,2S)-2-[((S)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1S,2R)-2-[((R)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

  • (1S,2R)-2-[((S)-Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

Each of these stereoisomers will exhibit unique three-dimensional structures and, consequently, different biological activities. The ability to selectively synthesize and characterize each isomer is a critical challenge in the development of any drug candidate based on this scaffold.

Conformational Analysis: Unraveling the Dynamic 3D Structure

Beyond fixed stereochemistry, the molecule's flexibility allows it to adopt a multitude of conformations in solution. The overall shape is a dynamic equilibrium of these conformers, and understanding their relative energies and populations is crucial.

The Cyclohexane Ring: A Chair-Dominated Landscape

The cyclohexane ring is the cornerstone of conformational analysis. It predominantly adopts a chair conformation , which minimizes both angle strain and torsional strain.[4] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.[5][6]

For the 2-aminocyclohexan-1-ol moiety, the relative orientation of the amino and hydroxyl groups (cis or trans) dictates the conformational preferences.

  • Trans Isomers (e.g., (1R,2R)) : In the most stable chair conformation, both the hydroxyl and the amino groups will preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[6][7][8]

  • Cis Isomers (e.g., (1R,2S)) : In the cis configuration, one substituent must be axial and the other equatorial in a chair conformation.[1] The ring can flip to an alternative chair conformation where the positions are reversed. The equilibrium between these two chair forms will depend on the steric bulk of the substituents.

The large cyclohex-3-en-1-ylmethylamino group is sterically demanding. Therefore, in all stereoisomers, there will be a strong preference for this group to occupy an equatorial position on the cyclohexane ring.

The Cyclohexene Ring: A Flexible Half-Chair

The cyclohexene ring, due to the presence of the C=C double bond, adopts a half-chair or a boat conformation. The half-chair is generally the more stable conformation.[9] Similar to the cyclohexane ring, substituents on the cyclohexene ring can be in pseudo-axial or pseudo-equatorial positions. The bulky substituent at C1' will favor a pseudo-equatorial orientation to alleviate steric strain.

The Connecting Linker: A Source of Added Flexibility

The methylene linker between the nitrogen atom and the cyclohexene ring provides additional rotational freedom. The torsion angles around the C-N and C-C bonds of this linker will further contribute to the overall conformational profile of the molecule.

Intramolecular Hydrogen Bonding: A Key Conformation-Directing Interaction

A critical factor influencing the conformational equilibrium is the potential for intramolecular hydrogen bonding . In the cis-2-aminocyclohexan-1-ol isomers, a hydrogen bond can form between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice-versa.[10][11] This interaction can significantly stabilize conformations where these groups are in close proximity, potentially favoring a diaxial arrangement that would otherwise be sterically disfavored.[10]

The presence and strength of such intramolecular hydrogen bonds can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonds are more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent may dominate.[10]

The following diagram illustrates the key conformational considerations:

G cluster_0 Cyclohexane Ring Conformation cluster_1 Cyclohexene Ring Conformation cluster_2 Key Interactions Chair Chair Conformation Axial Axial Substituent Chair->Axial Equatorial Equatorial Substituent Chair->Equatorial IntraHbond Intramolecular H-Bonding Chair->IntraHbond Influences Equilibrium RingFlip Ring Flipping Axial->RingFlip Interconversion StericHindrance Steric Hindrance (1,3-Diaxial) Axial->StericHindrance Increases Equatorial->RingFlip Interconversion Equatorial->StericHindrance Minimizes RingFlip->Axial RingFlip->Equatorial HalfChair Half-Chair Conformation PseudoAxial Pseudo-Axial HalfChair->PseudoAxial PseudoEquatorial Pseudo-Equatorial HalfChair->PseudoEquatorial

Caption: Key factors influencing the conformational analysis.

Experimental and Computational Workflows for Characterization

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the stereochemistry and conformational behavior of 2-[(cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol.

Experimental Methodologies
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of organic molecules.

  • ¹H NMR: Analysis of proton-proton coupling constants (³JHH) provides invaluable information about dihedral angles and, consequently, the conformation of the rings. For instance, large coupling constants (8-12 Hz) between vicinal protons in a cyclohexane ring are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[7]

  • ¹³C NMR: Chemical shifts can provide insights into the steric environment of the carbon atoms.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments identify protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure and relative stereochemistry.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes such as ring flipping and to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for conformational equilibria.[12]

Protocol: ¹H NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, particularly with respect to hydrogen bonding.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Data Analysis:

    • Assign all proton signals using 2D NMR techniques (COSY, HSQC).

    • Measure the coupling constants for the protons on the cyclohexane and cyclohexene rings.

    • Use the Karplus equation to correlate the observed coupling constants with dihedral angles.

    • Integrate the signals of the different conformers at low temperature (if they can be resolved) to determine their relative populations.

4.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including its absolute stereochemistry and conformation.[13] While the solid-state conformation may not be the most populated one in solution, it provides a crucial, high-resolution snapshot of a low-energy conformer.

Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This often involves slow evaporation of a solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and intramolecular interactions.

Computational Modeling

Computational methods are indispensable for exploring the conformational landscape of flexible molecules and for complementing experimental data.

4.2.1. Conformational Search Algorithms

These algorithms systematically or stochastically explore the potential energy surface of a molecule to identify low-energy conformers.[14][15] Common methods include:

  • Systematic Search: Rotates bonds by a defined increment.

  • Stochastic/Monte Carlo Search: Randomly changes the molecular geometry.[16]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time to explore conformational space.[17]

4.2.2. Quantum Mechanical (QM) Calculations

QM methods, such as Density Functional Theory (DFT), provide accurate calculations of the relative energies of different conformers.[18] These calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Workflow: Integrated Computational and Experimental Approach

The following diagram outlines an integrated workflow for comprehensive analysis:

G cluster_0 Computational Analysis cluster_1 Experimental Analysis cluster_2 Structure Elucidation ConfSearch Conformational Search (e.g., Monte Carlo, MD) QM_Opt QM Optimization of Conformers (e.g., DFT) ConfSearch->QM_Opt QM_Prop Prediction of Spectroscopic Properties (NMR shifts, J-couplings) QM_Opt->QM_Prop Comparison Comparison of Experimental and Predicted Data QM_Prop->Comparison Synthesis Synthesis and Purification NMR NMR Spectroscopy (1H, 13C, NOESY, VT) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray NMR->Comparison Xray->Comparison FinalStructure Determination of 3D Structure and Conformational Profile Comparison->FinalStructure

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel amino alcohol, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. This guide is intended for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the novel amino alcohol, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The described methodology employs a robust and scalable two-step synthetic sequence, commencing with the Diels-Alder cycloaddition of 1,3-butadiene and acrolein to yield cyclohex-3-en-1-carbaldehyde, followed by a highly selective reductive amination with trans-2-aminocyclohexan-1-ol using sodium triacetoxyborohydride. This document offers in-depth technical guidance, explains the rationale behind experimental choices, and provides a framework for the safe and efficient synthesis, purification, and characterization of the target compound.

Introduction

Amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, chiral ligands, and other biologically active molecules.[1] The unique structural motif of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, which combines a chiral 1,2-amino alcohol scaffold with a reactive cyclohexene moiety, presents a versatile platform for further chemical elaboration. This makes it a compound of significant interest for applications in medicinal chemistry and materials science.

The synthetic strategy outlined herein is designed for efficiency and selectivity. The initial Diels-Alder reaction provides a straightforward and atom-economical route to the key aldehyde intermediate.[2] The subsequent reductive amination step utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly well-suited for this transformation, as it preferentially reduces the intermediate iminium ion in the presence of the aldehyde.[3] This one-pot procedure minimizes side reactions and simplifies the purification process.[4]

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. trans-2-Aminocyclohexan-1-ol can be either purchased or synthesized following established literature procedures.[5] Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Step 1: Synthesis of Cyclohex-3-en-1-carbaldehyde

This procedure is adapted from established methods for the Diels-Alder reaction between 1,3-butadiene and acrolein.[6][7]

Procedure:

  • A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is charged with a solution of acrolein (30.0 g, 0.535 mol) in a suitable solvent such as 1,4-dimethylcyclohexane (100 mL).

  • The autoclave is sealed and cooled to -78 °C using a dry ice/acetone bath.

  • Liquefied 1,3-butadiene (43.4 g, 0.802 mol) is carefully added to the cooled autoclave.

  • The autoclave is allowed to warm to room temperature and then heated to 150 °C with vigorous stirring. The pressure will increase to approximately 4 MPa.

  • The reaction is maintained at this temperature and pressure for 3-4 hours.

  • After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented in a well-ventilated fume hood.

  • The reaction mixture is transferred to a round-bottom flask, and the solvent and any unreacted starting materials are removed by distillation at atmospheric pressure.

  • The crude cyclohex-3-en-1-carbaldehyde is then purified by vacuum distillation (b.p. 62 °C at 15 mmHg) to yield a colorless liquid.

Parameter Value Reference
Acrolein30.0 g (0.535 mol)[7]
1,3-Butadiene43.4 g (0.802 mol)[7]
Solvent1,4-dimethylcyclohexane[6]
Temperature150 °C[6]
Pressure~4 MPa[6]
Reaction Time3-4 hours[6]
Expected Yield>90%[6]
Step 2: Synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

This protocol utilizes a one-pot reductive amination procedure with sodium triacetoxyborohydride.[3][4]

Procedure:

  • To a stirred solution of trans-2-aminocyclohexan-1-ol (5.76 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclohex-3-en-1-carbaldehyde (5.51 g, 50.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.

  • In a separate flask, carefully weigh sodium triacetoxyborohydride (12.7 g, 60.0 mmol) under an inert atmosphere, as it is a water-reactive substance.[8]

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:methanol eluent system).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Ensure adequate ventilation as hydrogen gas may be evolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Parameter Value Reference
trans-2-Aminocyclohexan-1-ol5.76 g (50.0 mmol)Stoichiometric
Cyclohex-3-en-1-carbaldehyde5.51 g (50.0 mmol)Stoichiometric
Sodium Triacetoxyborohydride12.7 g (60.0 mmol)[4]
SolventAnhydrous Dichloromethane[4]
Reaction Time12-24 hours[4]
Quenching AgentSaturated NaHCO₃ (aq)General Practice

Purification and Characterization

Purification

The crude product can be purified by column chromatography on silica gel.[9]

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent may need to be optimized based on TLC analysis.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous oil or a low-melting solid.

Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 5.75-5.65 (m, 2H): Olefinic protons of the cyclohexene ring.

    • 3.30-3.20 (m, 1H): Proton on the carbon bearing the hydroxyl group in the cyclohexanol ring.

    • 2.80-2.60 (m, 2H): Methylene protons adjacent to the nitrogen atom.

    • 2.50-2.40 (m, 1H): Proton on the carbon bearing the amino group in the cyclohexanol ring.

    • 2.20-1.00 (m, 16H): Remaining aliphatic protons of the two cyclohexane rings.

    • Broad singlet (variable): OH and NH protons.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 127.5, 126.5: Olefinic carbons of the cyclohexene ring.

    • 72.0: Carbon bearing the hydroxyl group.

    • 60.0: Carbon bearing the amino group.

    • 52.0: Methylene carbon adjacent to the nitrogen.

    • 35.0-20.0: Remaining aliphatic carbons.

  • Infrared (IR) (thin film, cm⁻¹):

    • 3350 (broad): O-H and N-H stretching.

    • 3020: =C-H stretching.

    • 2930, 2850: C-H stretching.

    • 1650 (weak): C=C stretching.

    • 1100: C-O stretching.

    • 1050: C-N stretching.

  • Mass Spectrometry (MS):

    • ESI-MS (m/z): Calculated for C₁₃H₂₄NO⁺ [M+H]⁺: 210.19.

Safety Precautions

General:

  • Always work in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Avoid inhalation, ingestion, and skin contact with all chemicals.[13]

Specific Reagent Handling:

  • Sodium Triacetoxyborohydride (STAB):

    • STAB is a water-reactive solid that releases flammable hydrogen gas upon contact with moisture.[8] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Use non-sparking tools for dispensing.[8]

    • In case of a spill, cover with a dry, inert material such as sand or vermiculite. Do not use water .[8]

    • Excess reagent must be neutralized cautiously by slow addition to a stirred, cooled solution of a protic solvent like isopropanol in an inert, aprotic solvent like THF, ensuring proper ventilation for the evolved hydrogen gas.[8]

  • 1,3-Butadiene and Acrolein:

    • These are volatile and flammable compounds. The Diels-Alder reaction should be conducted in a high-pressure autoclave by trained personnel.

Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_char Purification & Characterization Start Start Diels_Alder Diels-Alder Reaction: 1,3-Butadiene + Acrolein Start->Diels_Alder Distillation Vacuum Distillation Diels_Alder->Distillation Aldehyde_Intermediate Cyclohex-3-en-1-carbaldehyde Distillation->Aldehyde_Intermediate Reductive_Amination Reductive Amination: + trans-2-Aminocyclohexan-1-ol + STAB Aldehyde_Intermediate->Reductive_Amination Quench_Workup Aqueous Workup Reductive_Amination->Quench_Workup Crude_Product Crude Product Quench_Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product: 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Column_Chromatography->Pure_Product Characterization Characterization: NMR, IR, MS Pure_Product->Characterization Final_Compound Final Compound Characterization->Final_Compound

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Kishida Chemical Co., Ltd. (2024). Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Faber, K. (1987). A novel and efficient synthesis of (+)- and (−)-trans-2-aminocyclohexanol by enzymatic hydrolysis. Tetrahedron Letters, 28(52), 6533-6534. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Domaoal, R. A., & Johnson, E. R. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 239. [Link]

  • Google Patents. (n.d.). Process for the production of 3-cyclohexene-1-carboxaldehyde.
  • Mendoza, O. J., et al. (2022). Exploration of New trans-2-aminocyclohexanol Derivatives as Potential pH-triggered Conformational Switches. Westmont College. [Link]

  • ResearchGate. (n.d.). 3-Hydroxy-1-cyclohexene-1-carboxaldehyde. [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Slagman, S., Gittings, S., Charnock, S., & Fessner, W.-D. (2020). Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols. ResearchGate. [Link]

  • Domingo, L. R., Aurell, M. J., & Pérez, P. (2002). Density Functional Theory Study of a Lewis Acid Catalyzed Diels−Alder Reaction. The Butadiene + Acrolein Paradigm. Journal of the American Chemical Society, 124(39), 11672–11679. [Link]

  • Rajendran, A., & Kumar, G. V. (2015). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. AASCIT Journal of Chemistry, 2(3), 61-66. [Link]

  • NIST. (n.d.). trans-2-Aminocyclohexanol. [Link]

  • NIST. (n.d.). trans-2-Aminocyclohexanol. [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 23(2), 257-268. [Link]

  • Adejoro, I. A., & Akintemi, O. E. (2019). COMPUTATIONAL MODELLING OF THE KINETIC AND THERMODYNAMIC STUDIES OF DIELS-ALDER REACTION OF ACROLEIN AND 1, 3-BUTADIENE. ResearchGate. [Link]

  • Lording, W. J., Fallon, T., Sherburn, M. S., & Paddon-Row, M. N. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(41), 11204-11210. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • The Organic Chemistry Tutor. (2020, October 3). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • Orlandi, M., Brenna, D., Harms, R., & Kappe, C. O. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 564. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

  • ASTEC. (n.d.). Amino Acid and Peptide Chiral Separations. [Link]

  • Chegg. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. [Link]

  • Waters. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Application

Application Note: Practical Applications of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Structural Rationale The 1,2-amino alcohol motif is a highly privileged structural class in organic chemistry, featured...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Structural Rationale

The 1,2-amino alcohol motif is a highly privileged structural class in organic chemistry, featured prominently in over 80 FDA-approved drugs, natural products (e.g., aza-sugars, sphingolipids), and as chiral auxiliaries in asymmetric synthesis[1].

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol represents an advanced, bifunctional derivative of the classic trans-2-aminocyclohexanol core[2]. Its synthetic utility is driven by two distinct structural domains:

  • The 1,2-Amino Alcohol Core: Acts as a robust bidentate ligand capable of coordinating transition metals (Zn, Ru, Ir) to create highly organized, stereocontrolling transition states[3].

  • The Cyclohex-3-en-1-ylmethyl Appendage: Serves a dual purpose. In catalysis, it provides a sterically demanding, lipophilic pocket that enhances facial selectivity. In drug development, the isolated alkene acts as an orthogonal handle for late-stage functionalization (LSF) without disrupting the amino alcohol backbone.

This application note details validated protocols for utilizing this molecule both as a stereodirecting ligand and as a versatile building block for diversity-oriented synthesis.

Application A: Asymmetric Catalysis (Dialkylzinc Addition)

Enantiopure 1,2-amino alcohols are benchmark ligands for the enantioselective addition of dialkylzinc reagents to prochiral aldehydes[4]. The secondary amine in 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol prevents the formation of unreactive bis-zinc complexes (a common failure mode with primary amines) and directs the alkyl transfer via a highly ordered six-membered transition state.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Note: This protocol assumes the use of the enantiomerically pure (1R,2R) or (1S,2S) form of the amino alcohol.

Reagents & Equipment:

  • Benzaldehyde (1.0 mmol, freshly distilled)

  • Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.0 mmol)

  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (3.0 mL)

  • Schlenk flask, Argon atmosphere.

Step-by-Step Methodology:

  • Ligand Activation (Causality: Pre-catalyst Formation): Flame-dry a Schlenk flask and purge with Argon. Add the amino alcohol ligand (5 mol%) and anhydrous toluene (3.0 mL). Cool the solution to 0 °C.

  • Zinc-Alkoxide Generation: Slowly add Et2​Zn (2.0 mmol) dropwise. Rationale: The zinc reagent reacts with the hydroxyl and amine protons, evolving ethane gas and forming the active, monomeric bidentate zinc-alkoxide catalyst complex. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Add benzaldehyde (1.0 mmol) dropwise. Rationale: The aldehyde carbonyl oxygen coordinates to the Lewis acidic zinc center, locking the substrate into a rigid conformation dictated by the bulky cyclohexenylmethyl group.

  • Alkyl Transfer: Allow the reaction to stir at 0 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is consumed.

  • Quench & Workup (Causality: Preventing Emulsions): Quench the reaction strictly with 1N HCl (5 mL) at 0 °C. Rationale: Strong acid is required to break the robust Zn-O and Zn-N bonds. Quenching with water alone leads to intractable zinc hydroxide emulsions. Extract with Dichloromethane (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

G A 1,2-Amino Alcohol Pre-catalyst B Zn-Alkoxide Complex Formation A->B + Et2Zn C Aldehyde Coordination B->C + R-CHO D Alkyl Transfer (Stereocontrolled TS) C->D Intramolecular Migration E Product Release (Chiral Alcohol) D->E + Et2Zn (Catalyst Turnover) E->B Regeneration

Catalytic cycle of dialkylzinc addition mediated by the 1,2-amino alcohol ligand.

Quantitative Data: Ligand Efficiency Comparison

The steric bulk of the N-alkyl appendage significantly enhances stereocontrol compared to unsubstituted analogs.

Ligand ScaffoldCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Unsubstituted trans-2-aminocyclohexanol10 mol%82%74%
N-Benzyl-2-aminocyclohexanol5 mol%89%88%
2-[(Cyclohex-3-en-1-ylmethyl)amino]... 5 mol% 94% >95%

Application B: Orthogonal Functionalization for Drug Discovery

In medicinal chemistry, the cyclohexene ring of this scaffold serves as a blank canvas for generating sp3 -rich molecular complexity. The isolated alkene can undergo chemoselective epoxidation, providing a handle for further nucleophilic ring-opening to generate peptidomimetics or complex aza-heterocycles.

Experimental Protocol: Chemoselective Epoxidation

Warning: Direct epoxidation of secondary amines with peroxyacids often leads to N-oxidation (forming nitrones or hydroxylamines). A self-validating protocol requires transient N-protection.

Step 1: N-Boc Protection

  • Dissolve the amino alcohol (1.0 eq) in DCM (0.2 M).

  • Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq).

  • Stir at room temperature for 4 hours. Quench with saturated NH4​Cl , extract, and concentrate to yield the N-Boc protected intermediate.

Step 2: Biphasic Epoxidation

  • Setup: Dissolve the N-Boc intermediate (1.0 eq) in DCM (0.1 M). Add an equal volume of saturated aqueous NaHCO3​ .

  • Oxidation (Causality: Biphasic Buffering): Cool the biphasic mixture to 0 °C. Slowly add m-CPBA (meta-Chloroperoxybenzoic acid, 1.2 eq) in small portions. Rationale: The aqueous NaHCO3​ layer immediately neutralizes the m-chlorobenzoic acid byproduct. Without this buffer, the acidic byproduct would catalyze the premature ring-opening of the newly formed epoxide.

  • Completion: Stir vigorously for 2 hours. Monitor via LC-MS.

  • Workup: Separate the organic layer, wash with 10% aqueous Na2​S2​O3​ (to destroy unreacted peroxides), dry, and concentrate to yield the highly functionalized epoxy-alcohol building block.

Workflow Start 2-[(Cyclohex-3-en-1-ylmethyl) amino]cyclohexan-1-ol Ligand Asymmetric Catalysis (Chiral Ligand) Start->Ligand BuildingBlock Drug Discovery (Scaffold Synthesis) Start->BuildingBlock Zn Dialkylzinc Addition (>95% ee) Ligand->Zn Ru Transfer Hydrogenation (Ru/Ir Complexes) Ligand->Ru Epox Chemoselective Epoxidation (mCPBA) BuildingBlock->Epox Hydro Hydroboration-Oxidation (Diol Formation) BuildingBlock->Hydro

Divergent synthetic applications of the bifunctional amino alcohol scaffold.

References

  • Chiral Nitrogen-Containing Ligands in Asymmetric Catalysis Source: American Institute of Physics (AIP) URL:[Link]

  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: National Institutes of Health (NIH) URL:[Link]

  • Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines Source: ResearchGate URL:[Link]

  • (R)- and (S)-Mandelic Acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Method

Application Note: High-Resolution Chromatographic Separation of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Enantiomers

Analyte Profiling & Mechanistic Rationale The target molecule, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, is a complex, bulky secondary amino alcohol. The vicinal arrangement of the hydroxyl and amino groups on...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Mechanistic Rationale

The target molecule, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, is a complex, bulky secondary amino alcohol. The vicinal arrangement of the hydroxyl and amino groups on the rigid cyclohexane ring creates a highly specific stereochemical pocket[1]. Because enantiomeric purity is a critical quality attribute in the development of amino alcohol-based ligands and active pharmaceutical ingredients (APIs), developing a robust chiral separation method is paramount [2].

As a Senior Application Scientist, selecting the correct chromatographic system requires analyzing the molecule's specific functional groups to predict stationary phase interactions:

  • Causality in Column Selection (Why Polysaccharides over Crown Ethers): Crown ether chiral stationary phases (CSPs), such as Crownpak CR, are highly effective for primary amines due to the host-guest inclusion of the -NH₃⁺ ion into the 18-crown-6 cavity. However, our target analyte is a secondary amine, alkylated with a bulky cyclohex-3-en-1-ylmethyl group. This steric bulk completely prevents cavity inclusion. Therefore, immobilized polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are the authoritative choice. These phases offer a shallow chiral groove where the analyte's -OH and -NH groups can engage in simultaneous, stereoselective hydrogen bonding with the stationary phase's carbamate linkages [3].

  • Causality in Mobile Phase Design (The Role of DEA): Secondary amines exhibit notorious peak tailing on silica-based columns due to strong electrostatic interactions with residual acidic silanols. The addition of 0.1% Diethylamine (DEA) to the mobile phase is a mechanistic necessity. DEA acts as a sacrificial base, capping these silanol sites and ensuring the analyte interacts exclusively with the chiral selector, thereby converting broad, tailing peaks into sharp, quantifiable Gaussian distributions [4].

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness, the following protocols are designed as self-validating systems . A method is only considered valid for a given batch if the embedded System Suitability Test (SST) criteria are met prior to sample analysis.

Protocol A: Direct Normal-Phase Chiral HPLC (High Throughput)

This method is optimal for standard purity analysis where the analyte concentration is sufficient for low-wavelength UV detection.

  • Mobile Phase Formulation: Volumetrically mix 850 mL of HPLC-grade n-Hexane with 150 mL of Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% (v/v) concentration. Degas the mixture via ultrasonication for 10 minutes.

  • System Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Purge the system with the mobile phase at a flow rate of 1.0 mL/min. Monitor the UV baseline at 210 nm. Equilibration is complete when the baseline drift is < 1 mAU/hr (typically 45 minutes).

  • System Suitability Test (Self-Validation): Inject 10 µL of a 1.0 mg/mL racemic standard.

    • Pass Criteria: Resolution ( Rs​ ) between enantiomers must be ≥1.5 . The tailing factor ( Tf​ ) for both peaks must be ≤1.2 . If these criteria fail, the mobile phase must be remade to ensure DEA integrity.

  • Sample Analysis & Bracketing: Inject 10 µL of the unknown sample. To continuously validate the absence of column carryover, inject a blank (mobile phase) every 10 sample injections.

Protocol B: Indirect Achiral HPLC via Pre-Column Derivatization (High Sensitivity)

When matrix interference is high or UV sensitivity is lacking, pre-column derivatization with (S)-Mosher's acid chloride ((S)-MTPA-Cl) converts the enantiomers into diastereomers, introducing a strong chromophore for 254 nm detection.

  • Derivatization Reaction: Dissolve 2.0 mg of the analyte in 1.0 mL of anhydrous dichloromethane (DCM). Add 5.0 molar equivalents of triethylamine (TEA) followed by 2.0 molar equivalents of (S)-MTPA-Cl.

  • Reaction Validation: Stir the sealed vial at room temperature for 2 hours. Validate reaction completion by performing a rapid achiral LC-MS scan to confirm the disappearance of the parent mass ( [M+H]+ = 210.3 m/z) and the appearance of the derivatized mass.

  • Quenching & Extraction: Quench the reaction with 0.5 mL of methanol. Evaporate the solvent to dryness under a gentle stream of N2​ gas. Reconstitute the residue in 1.0 mL of Acetonitrile/Water (50:50, v/v).

  • Chromatographic Separation: Inject 5 µL onto an achiral C18 column (150 mm × 4.6 mm, 3 µm). Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 20% to 80% organic over 20 minutes at 1.0 mL/min. Detect at 254 nm.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters for both self-validating protocols, allowing for rapid method comparison.

ParameterProtocol A: Direct Chiral NP-HPLCProtocol B: Indirect Achiral RP-HPLC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Octadecylsilane (C18)
Mobile Phase Hexane / IPA / DEA (85:15:0.1)H₂O (0.1% TFA) / MeCN (0.1% TFA)
Detection Wavelength 210 nm254 nm
Retention Time (Peak 1) ~8.4 min~14.2 min (Diastereomer 1)
Retention Time (Peak 2) ~11.2 min~15.8 min (Diastereomer 2)
Selectivity ( α ) 1.451.15
Resolution ( Rs​ ) ≥2.1 ≥1.8
Limit of Quantitation 5.0 µg/mL0.5 µg/mL

Visualizations

Workflow Analyte Target Analyte Secondary Amino Alcohol Decision Select Separation Strategy Analyte->Decision Direct Direct Chiral HPLC (Polysaccharide CSP) Decision->Direct Sufficient Conc. Low Matrix Indirect Indirect Achiral HPLC (Pre-column Derivatization) Decision->Indirect Trace Analysis High Matrix NP_HPLC Normal Phase Hexane/IPA + 0.1% DEA Direct->NP_HPLC Deriv Derivatization with (S)-MTPA-Cl Indirect->Deriv Detect1 Detection: UV 210 nm High Throughput NP_HPLC->Detect1 RP_HPLC Reversed Phase C18 Column (H2O/MeCN) Deriv->RP_HPLC Detect2 Detection: UV 254 nm High Sensitivity RP_HPLC->Detect2

Methodological decision tree for the chiral separation of secondary amino alcohols.

Mechanism CSP Polysaccharide CSP (Amylose tris-carbamate) HBond_Donor H-Bond Donor (Carbamate >N-H) CSP->HBond_Donor HBond_Acceptor H-Bond Acceptor (Carbamate >C=O) CSP->HBond_Acceptor Steric Steric Fit (Chiral Groove) CSP->Steric Analyte Target Analyte (Enantiomer) An_OH Hydroxyl Group (-OH) Analyte->An_OH An_NH Secondary Amine (-NH-) Analyte->An_NH An_Ring Cyclohexyl Rings (Bulky Groups) Analyte->An_Ring HBond_Donor->An_OH H-Bonding HBond_Acceptor->An_NH H-Bonding Steric->An_Ring Inclusion

Logical relationship of chiral recognition mechanisms on polysaccharide stationary phases.

References

  • Title: Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases Source: Chirality (PubMed) URL: [Link]

  • Title: Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics Source: Journal of the American Chemical Society URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

Welcome to the technical support center for the synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. The synthesis of this β-amino alcohol can be approached through two primary synthetic routes: reductive amination of cyclohexanone with cyclohex-3-en-1-ylmethanamine or the ring-opening of cyclohexene oxide with cyclohex-3-en-1-ylmethanamine. This guide will address potential issues in both pathways.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Reductive Amination Pathway

Reductive amination is a widely used method for forming carbon-nitrogen bonds and involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.[1][2]

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in reductive amination can stem from several factors. The primary culprits are often incomplete imine formation, side reactions of the starting materials, or suboptimal reduction conditions.

  • Incomplete Imine Formation: The initial condensation of cyclohexanone and cyclohex-3-en-1-ylmethanamine to form the imine intermediate is a reversible equilibrium reaction.[1] To drive the reaction forward, it is crucial to remove the water formed during this step.

    • Expert Insight: While chemical drying agents like Ti(iPrO)₄ can be used, azeotropic removal of water using a Dean-Stark trap with a suitable solvent like toluene is often a cleaner and more efficient method.[3][4]

  • Side Reactions:

    • Self-Condensation of Cyclohexanone: Under basic or acidic conditions, cyclohexanone can undergo self-condensation reactions, reducing the amount of ketone available for imine formation.[5]

    • Reduction of Cyclohexanone: The reducing agent can directly reduce cyclohexanone to cyclohexanol, a common byproduct.[6][7]

  • Suboptimal Reduction: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting ketone.[8] If using NaBH₄, it should be added after allowing sufficient time for imine formation to be near completion.[8]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for imines in the presence of ketones.[9][10][11] It is often the preferred reagent for one-pot reductive aminations.[9][10]

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is another effective method.[12][13] However, catalyst poisoning by the amine can be an issue.[7]

Troubleshooting Flowchart: Reductive Amination

Start Low Yield in Reductive Amination CheckImine Assess Imine Formation (e.g., by TLC, GC-MS) Start->CheckImine SideProducts Analyze for Side Products (e.g., Cyclohexanol, Self-Condensation Products) Start->SideProducts ReductionConditions Review Reduction Conditions Start->ReductionConditions IncompleteImine Optimize Imine Formation: - Use Dean-Stark trap - Adjust pH (slightly acidic) CheckImine->IncompleteImine Incomplete? KetoneReduction Switch to a milder reducing agent (e.g., NaBH(OAc)₃) SideProducts->KetoneReduction Cyclohexanol observed? SelfCondensation Optimize reaction temperature and time SideProducts->SelfCondensation Self-condensation products? ReagentChoice Consider NaBH(OAc)₃ for one-pot reactions or two-step with NaBH₄ ReductionConditions->ReagentChoice Suboptimal Reagent? CatalystIssue Check for catalyst deactivation Increase catalyst loading ReductionConditions->CatalystIssue Catalytic Hydrogenation Issue?

Caption: Troubleshooting logic for low yield in reductive amination.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize this?

A2: The formation of a tertiary amine through over-alkylation can occur, especially if the newly formed secondary amine reacts with another molecule of cyclohexanone and subsequently gets reduced.

  • Stoichiometry Control: Using a slight excess of the primary amine (cyclohex-3-en-1-ylmethanamine) can help to favor the formation of the desired secondary amine.[7]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

Part 2: Epoxide Ring-Opening Pathway

The synthesis can also be achieved by the nucleophilic ring-opening of cyclohexene oxide with cyclohex-3-en-1-ylmethanamine. This reaction typically yields a trans-β-amino alcohol.[14]

Q3: The reaction is very slow and the yield is poor. How can I accelerate the reaction and improve the yield?

A3: The aminolysis of epoxides can be sluggish, but several strategies can be employed to enhance the reaction rate and yield.

  • Catalysis:

    • Lewis Acid Catalysis: Lewis acids can activate the epoxide, making it more susceptible to nucleophilic attack.[15] Common Lewis acids include zinc chloride (ZnCl₂), lithium perchlorate (LiClO₄), and various metal triflates.[15][16]

    • Brønsted Acid Catalysis: A small amount of acid can protonate the epoxide oxygen, activating the ring for opening. However, care must be taken as acidic conditions can also lead to undesired side reactions.

    • Heterogeneous Catalysis: Solid acid catalysts can also be employed and offer the advantage of easier separation from the reaction mixture.[16]

  • Reaction Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate.[17][18] Reactions can be performed at elevated temperatures in a sealed tube or under microwave irradiation to reach temperatures above the solvent's boiling point.[19][20]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol can participate in hydrogen bonding and may facilitate the reaction. In some cases, solvent-free conditions can also be effective.[21]

Q4: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the epoxide ring-opening?

A4: The nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring. For a symmetrical epoxide like cyclohexene oxide, this leads to the same product. However, if you were using an unsymmetrical epoxide, the choice of catalyst and reaction conditions would be crucial in directing the regioselectivity. In the case of cyclohexene oxide, the formation of a different constitutional isomer is not possible from a simple ring-opening. If you are observing an unexpected isomer, it is likely due to a rearrangement or a reaction with an impurity. A thorough analysis of your starting materials and reaction mixture by NMR and mass spectrometry is recommended.

Experimental Workflow: Epoxide Ring-Opening

Start Start: Epoxide Ring-Opening Mix Mix Cyclohexene Oxide and Cyclohex-3-en-1-ylmethanamine Start->Mix Options Choose Reaction Conditions Mix->Options Catalyzed Catalyzed Reaction: Add Lewis or Brønsted Acid Options->Catalyzed Catalytic Thermal Thermal Reaction: Heat in sealed tube or microwave Options->Thermal Thermal Workup Aqueous Workup and Extraction Catalyzed->Workup Thermal->Workup Purify Purification by Column Chromatography Workup->Purify Product 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Purify->Product

Caption: General workflow for the epoxide ring-opening synthesis.

Part 3: General Purification and Characterization

Q5: What is the best method to purify the final product?

A5: The final product, being an amino alcohol, is relatively polar.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: An initial workup involving an acid-base extraction can help to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

Data Summary: Comparison of Synthetic Routes

ParameterReductive AminationEpoxide Ring-Opening
Starting Materials Cyclohexanone, Cyclohex-3-en-1-ylmethanamineCyclohexene Oxide, Cyclohex-3-en-1-ylmethanamine
Common Reagents NaBH(OAc)₃, NaBH₄, H₂/Pd-CLewis Acids (e.g., ZnCl₂), Protic Solvents
Key Side Reactions Reduction of ketone, Over-alkylationPolymerization of epoxide
Stereochemistry Typically forms a mixture of diastereomersTypically forms the trans product
Yield Potential Moderate to HighModerate to High

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohex-3-en-1-ylmethanamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Lewis Acid-Catalyzed Epoxide Ring-Opening
  • To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent (e.g., acetonitrile), add cyclohex-3-en-1-ylmethanamine (1.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... - ResearchGate. Available at: [Link]

  • The mechanism of an asymmetric ring-opening reaction of epoxide with amine catalyzed by a metal–organic framework - RSC Publishing. Available at: [Link]

  • What products are obtained from the reaction of cyclohexene oxide with b. methylamine? - Pearson. Available at: [Link]

  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate. Available at: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

  • Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to ??-Amino Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures - DSpace@MIT. Available at: [Link]

  • Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Aminolyse of cyclohexene oxide by various amines | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC. Available at: [Link]

  • Synthesis of a 4,5-epoxy-2-cyclohexen-1-one derivative via epoxide ring opening, 1,3-carbonyl transposition and epoxide ring regeneration: a synthetic study on a scyphostatin analogue - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands - SciELO. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes - Arkivoc. Available at: [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Purification of cyclohexanone - US3933916A - Google Patents.
  • Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis | Request PDF - ResearchGate. Available at: [Link]

  • CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents.
  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annula- tion - ChemRxiv. Available at: [Link]

  • Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene - Organic Syntheses. Available at: [Link]

  • Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone | Semantic Scholar. Available at: [Link]

  • Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - European Patent Office - Googleapis.com.
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. Available at: [Link]

Sources

Optimization

troubleshooting common impurities in 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol crystallization

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with isolating and purifying 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with isolating and purifying 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol .

Because this molecule features a secondary amine, a 1,2-amino alcohol motif, and an isolated olefin, it presents unique challenges during crystallization. This guide bypasses generic advice to focus on the exact physicochemical causality behind your crystallization failures, providing self-validating protocols to achieve >99% purity.

Part 1: Mechanistic Origins of Impurities

The target compound is typically synthesized via the reductive amination of cyclohex-3-ene-1-carbaldehyde with 2-aminocyclohexan-1-ol. While reductive amination is a highly reliable method for C–N bond formation, the specific structural features of 1,2-amino alcohols often derail standard workup and crystallization procedures[1].

The primary modes of failure include the persistence of the imine intermediate, over-alkylation to a tertiary amine[2], and the formation of stubborn boron-chelate complexes if borohydride reducing agents are used.

G A Cyclohex-3-ene-1-carbaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + Amine B 2-Aminocyclohexan-1-ol (Primary Amine) B->C D Imine Intermediate (Prone to Hydrolysis) C->D - H2O E 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol (Target Secondary Amine) D->E Reduction (e.g., NaBH(OAc)3) F Tertiary Amine (Over-alkylation Impurity) E->F + Aldehyde & Reduction (Side Reaction)

Reductive Amination Pathway and Over-alkylation Impurity Formation.

Part 2: Troubleshooting FAQs

Q1: My product is "oiling out" instead of forming a crystalline lattice. Why is this happening and how do I fix it? A: Oiling out in 1,2-amino alcohols is almost always caused by one of two factors: strong, disordered intermolecular hydrogen bonding, or the presence of borate esters. If you used NaBH4​ or NaBH(OAc)3​ , the boron acts as a Lewis acid, tightly chelating the adjacent nitrogen and oxygen atoms of your product. This chelate prevents the molecules from packing into a crystal lattice. Solution: You must forcefully decomplex the boron during workup. Do not rely on a simple water wash. Use a 1M Citric Acid quench or reflux the crude mixture in methanol to form volatile trimethyl borate, which can be stripped off under vacuum before attempting crystallization.

Q2: LC-MS shows a significant tertiary amine impurity (over-alkylation). How do I purge this during crystallization? A: Over-alkylation occurs because your secondary amine product is often more nucleophilic than the primary amine starting material, allowing it to react with a second equivalent of aldehyde[2]. Because the tertiary amine shares a similar polarity to your target, free-base crystallization will likely fail to reject it. Solution: Shift to a salt-formation crystallization. The steric bulk of the tertiary amine drastically changes its solubility profile when protonated. Crystallizing the target as an oxalate salt in isopropanol (IPA) will selectively precipitate the secondary amine, leaving the highly soluble tertiary amine oxalate in the mother liquor.

Q3: I have unreacted imine persisting in my crude mixture, and it co-crystallizes with my product. How do I remove it? A: Imines can be surprisingly stable, especially if the reduction step stalls[3]. However, imines are highly sensitive to aqueous acid. Solution: Introduce a mild acidic hydrolysis step during your liquid-liquid extraction. By dropping the pH to ~3 for 15 minutes, the imine will revert to the starting aldehyde and primary amine[3]. The aldehyde can then be washed away into an organic layer (like EtOAc) while your protonated product remains safely in the aqueous layer.

Q4: How do diastereomeric impurities (cis/trans isomers of the cyclohexanol ring) affect the process? A: If your starting 2-aminocyclohexan-1-ol was a mixture of cis and trans isomers, your product will be too. These diastereomers have different 3D geometries and will disrupt the crystal lattice, leading to lower yields and sticky solids[4]. If you require a specific diastereomer, you must perform a classical resolution using chiral acids (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid) to selectively crystallize one isomer.

Part 3: Validated Experimental Protocols

Protocol A: Boron-Decomplexation and Free Base Crystallization

Use this protocol if your crude purity is >90% and you need to remove borate salts and residual imine.

  • Quench & Hydrolyze: To the completed reductive amination reaction mixture, slowly add 1M aqueous Citric Acid until the pH reaches 3.0. Stir vigorously at 25°C for 30 minutes. (Causality: This breaks borate chelates and hydrolyzes residual imine[3]).

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate ( 2×3 Vol ). Discard the organic layers. (Causality: Removes unreacted aldehyde and neutral organic impurities).

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2M NaOH until the pH reaches 10.5.

  • Extraction: Extract the free base with Dichloromethane (DCM) ( 3×3 Vol ). Combine the DCM layers, dry over anhydrous Na2​SO4​ , and filter.

  • Solvent Swap & Crystallization: Concentrate the DCM under reduced pressure and swap the solvent to a Heptane/Ethyl Acetate mixture (80:20 v/v, 5 Vol ).

  • Isolation: Heat to 60°C to achieve full dissolution, then cool at a rate of 10°C/hour to 5°C. Seed crystals can be added at 35°C. Filter the resulting white crystals and wash with cold Heptane.

Protocol B: Oxalate Salt Crystallization (Tertiary Amine Purge)

Use this protocol if your crude mixture contains >2% tertiary amine over-alkylation impurity.

  • Dissolution: Dissolve the crude free base of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in anhydrous Isopropanol (IPA) ( 8 Vol ) at 40°C.

  • Salt Formation: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in IPA ( 3 Vol ).

  • Addition: Add the oxalic acid solution dropwise to the free base solution over 30 minutes. A thick white slurry should begin to form immediately.

  • Digestion: Heat the slurry to 75°C for 1 hour to promote Ostwald ripening, ensuring the exclusion of the tertiary amine from the growing crystal lattice.

  • Cooling & Filtration: Cool the mixture slowly (5°C/hour) to 20°C. Filter the solids under vacuum.

  • Washing: Wash the filter cake with ice-cold IPA ( 2×2 Vol ) and dry under vacuum at 45°C for 12 hours.

Part 4: Quantitative Impurity Purge Data

The following table summarizes the expected impurity clearance using the protocols detailed above, based on standard process chemistry validation metrics.

Impurity TypeTypical Crude %Post-Free Base Cryst. (Protocol A)Post-Oxalate Salt Cryst. (Protocol B)
Tertiary Amine (Over-alkylation) 5.0 - 12.0%3.5% (Poor clearance)< 0.1% (Excellent clearance)
Unreacted Imine 2.0 - 5.0%< 0.1% (Hydrolyzed)< 0.1%
Borate Complexes 10.0 - 15.0%0.0% (Decomplexed)0.0%
Unreacted Aldehyde 1.0 - 3.0%< 0.1% (Washed out)< 0.1%
Overall Target Purity ~75.0% ~95.0% > 99.5%

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at:[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at:[Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

resolving solubility issues of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in aqueous media

Topic: Resolving Solubility Issues of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in Aqueous Media Prepared by: Senior Application Scientist, Formulation Development Introduction Welcome to the technical support g...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Solubility Issues of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in Aqueous Media

Prepared by: Senior Application Scientist, Formulation Development

Introduction

Welcome to the technical support guide for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The molecular structure, which combines a polar amino-alcohol functional group with bulky, non-polar cyclohexyl and cyclohexenyl rings, predisposes it to low water solubility. This guide provides a systematic, causality-driven approach to troubleshooting and resolving these issues, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule: Predicted Physicochemical Profile

Direct experimental data for this specific molecule is not widely available. However, based on its structure, we can infer its key physicochemical properties. The presence of a secondary amine makes it a weak base, which is a critical factor for solubility manipulation.

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Type Weakly Basic CompoundThe secondary amine group can be protonated in acidic conditions to form a more soluble salt.[1]
pKa (Amine Group) ~9.5 - 10.5This is a typical range for secondary amines on a cyclohexane ring. Solubility will be highly pH-dependent below this pKa.
logP > 3.0The two large hydrocarbon rings contribute significantly to lipophilicity, predicting poor intrinsic aqueous solubility.
Hydrogen Bonding Donor (N-H, O-H) & Acceptor (N, O)While capable of hydrogen bonding, intramolecular bonding and steric hindrance from the rings may limit interaction with water.
Aqueous Solubility Poor to Practically InsolubleThe high lipophilicity (logP) is expected to dominate, leading to very low solubility in neutral aqueous media.
Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve when I add it directly to my aqueous buffer (e.g., PBS pH 7.4). What's happening?

A: The compound is a weak base with high lipophilicity, making its neutral "free base" form practically insoluble in water at neutral pH.[2] At pH 7.4, the secondary amine is largely unprotonated and the molecule's non-polar character dominates, causing it to remain undissolved. Direct addition of the solid to buffer is rarely successful for such compounds.

Q2: I made a concentrated stock in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media. Why?

A: This is a common issue known as "precipitation upon dilution." While the compound is soluble in a high concentration of an organic co-solvent like DMSO, this solvent system is not maintained upon dilution. When the DMSO concentration drops dramatically in the final aqueous solution, the solution can no longer support the solubility of the lipophilic compound, causing it to crash out of solution.

Q3: What is the very first and simplest strategy I should try to improve solubility?

A: pH adjustment . Given the compound is a weak base, significantly increasing its solubility by lowering the pH is the most direct and effective initial approach.[][4] By preparing your aqueous media at a lower pH (e.g., pH 4-5), you can protonate the amine, forming a much more soluble salt.

Q4: Is there a "one-size-fits-all" formulation for early-stage experiments?

A: While not universal, a combination of pH adjustment and a limited amount of a co-solvent is a robust starting point for many basic compounds.[2][] For example, preparing a stock in DMSO and diluting it into a buffer of pH < 6 can often prevent precipitation and achieve the desired final concentration.

Section 3: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically address solubility.

3.1 Strategy 1: pH Adjustment

Expertise & Causality: The fundamental principle here is the acid-base chemistry of the secondary amine. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa of the amine (~10), the equilibrium will shift strongly towards the protonated, charged (and thus more water-soluble) form.[1] A general rule suggests a pH at least 2 units below the pKa for good salt formation and solubility.[5][6]

  • Prepare Stock Solution: Make a high-concentration stock solution of your compound, for example, 100 mM in 100% DMSO.

  • Prepare Buffers: Prepare a series of biocompatible buffers covering a range of pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Citrate and acetate buffers are excellent choices for the acidic range.[2]

  • Dilution and Observation: Add a small aliquot of the DMSO stock to each buffer to achieve your target final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Incubate & Inspect: Vortex each sample briefly and let it equilibrate at room temperature for 1-2 hours.

  • Visual Assessment: Carefully inspect each tube against a dark background for any signs of precipitation, cloudiness, or Tyndall effect (light scattering). The lowest pH at which the solution remains perfectly clear is your preliminary working pH.

3.2 Strategy 2: Co-solvent Systems

Expertise & Causality: Co-solvents are water-miscible organic solvents that improve drug solubility by reducing the overall polarity of the aqueous solvent system.[4][7] They disrupt the hydrogen-bonding network of water, making it more favorable for non-polar solutes to be accommodated.[][8] This is a very common and effective technique for solubilizing poorly soluble drugs.[9]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Formulations: Attempt to dissolve the compound in mixtures of the co-solvent and your chosen aqueous buffer (using the optimal pH determined in Strategy 1). Start with a higher percentage of co-solvent and titrate downwards.

  • Test for Precipitation on Dilution: A critical test is to dilute the successful co-solvent formulation into a larger volume of plain aqueous buffer to simulate experimental conditions. Observe for any precipitation.

  • Final Selection: Choose the formulation that uses the lowest possible concentration of co-solvent while maintaining solubility at the target concentration.

Co-SolventRecommended Starting ConcentrationNotes
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10-30% (v/v)A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10-40% (v/v)Higher solubilizing capacity for many lipophilic compounds.
Dimethyl Sulfoxide (DMSO) <1% for cell-based assays; up to 10% for some in vivo studiesPotent solvent, but can have biological activity. Use the minimum required.
3.3 Strategy 3: Surfactants (Micellar Solubilization)

Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar part of your compound partitions into the hydrophobic core, while the hydrophilic shell makes the entire micelle-drug complex soluble in water.[12][13]

  • Select Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used and generally have low toxicity.[14]

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% - 1% w/v).

  • Introduce Compound: The method of incorporating the drug is key.

    • Method A (Direct): Add the compound (from a small volume of organic stock) to the pre-formed micellar solution and mix vigorously (vortex, sonicate).

    • Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., methanol). Add this to the surfactant solution. Then, remove the organic solvent under a stream of nitrogen or using a rotary evaporator. This leaves the compound entrapped within the micelles.

  • Assess Solubility: Visually inspect for clarity as described previously.

3.4 Strategy 4: Cyclodextrin Complexation

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[15][16][17] Your poorly soluble compound can be encapsulated within this inner cavity, forming an "inclusion complex."[18][19] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and widely used due to their excellent safety profiles.[15][17]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to make a concentrated stock (e.g., 20-40% w/v).

  • Complexation:

    • Add your compound (from a concentrated organic stock) to the cyclodextrin solution.

    • Mix thoroughly. The complexation process can be enhanced by stirring overnight at room temperature or by gentle heating. Sonication can also be effective.

  • Determine Complexation Efficiency: Quantify the amount of solubilized compound using a suitable analytical method (e.g., HPLC-UV) after filtering the solution through a 0.22 µm filter to remove any undissolved material.

Caption: Mechanism of cyclodextrin solubilization.

Section 4: Systematic Workflow for Solubility Enhancement

For a systematic approach, it is crucial to follow a logical progression from the simplest to the more complex methods. The following workflow is recommended to efficiently identify a suitable formulation.

Solubility_Workflow Start Start: Compound fails to dissolve in neutral aqueous buffer (pH 7.4) pH_Screen Strategy 1: pH Adjustment Screen buffers from pH 2 to 7 Start->pH_Screen pH_Success Is a clear solution obtained at an acceptable pH? pH_Screen->pH_Success CoSolvent Strategy 2: Co-solvent System Use optimal pH. Screen Ethanol, PG, PEG 400. pH_Success->CoSolvent No End_Success SUCCESS: Formulation Identified. Proceed with experiments. pH_Success->End_Success Yes CoSolvent_Success Is solution clear with <20% co-solvent? CoSolvent->CoSolvent_Success Complexation Strategy 3/4: Complexation Agents Screen Cyclodextrins (HP-β-CD) or Surfactants (Tween 80) CoSolvent_Success->Complexation No CoSolvent_Success->End_Success Yes Complex_Success Is solubility goal met? Complexation->Complex_Success Complex_Success->End_Success Yes End_Fail FAIL: Requires advanced methods (e.g., Salt Form, Nanomilling). Consult Formulation Specialist. Complex_Success->End_Fail No

Caption: Decision workflow for solubility enhancement.

References
  • The Role of Surfactants in Compounded Prepar
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • What Are Surfactants? Uses, Benefits, and Safety. Musim Mas.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • Examples of surfactants used in pharmaceutical formulations.
  • Salt formation to improve drug solubility. PubMed.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
  • Surfactant Excipients. American Pharmaceutical Review.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • pH Adjustment and Co-Solvent Optimiz
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Improving solubility – a close look
  • Optimizing Drug Solubility. Contract Pharma.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • 5.3 Amine Protonation.

Sources

Reference Data & Comparative Studies

Validation

comparing 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol with standard beta-amino alcohols

An in-depth technical analysis comparing standard β -amino alcohols with the structurally advanced 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol scaffold. Structural and Mechanistic Divergence β -amino alcohols are...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing standard β -amino alcohols with the structurally advanced 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol scaffold.

Structural and Mechanistic Divergence

β -amino alcohols are privileged scaffolds utilized extensively as chiral ligands in asymmetric catalysis and as pharmacophores in medicinal chemistry[1]. Standard molecules, such as unsubstituted 2-aminocyclohexanol or norephedrine, provide a fundamental 1,2-amino alcohol motif. However, these primary amines often form flexible, less stereocontrolled transition states during metal chelation[2].

In contrast, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is a sterically encumbered secondary amine. It incorporates a bulky, lipophilic (cyclohex-3-en-1-yl)methyl moiety attached to the nitrogen atom.

  • Causality in Catalysis: In asymmetric dialkylzinc additions to aldehydes, the ligand must form a rigid bicyclic transition state with the zinc atom. The cyclohexenyl tail provides intense steric shielding, effectively blocking one enantioface of the incoming aldehyde and forcing a highly stereoselective alkyl group transfer[2].

  • Causality in Pharmacology: For antiparasitic applications, lipophilicity dictates membrane permeation. The addition of the cyclohexenyl group significantly increases the partition coefficient (LogP), enhancing the molecule's ability to anchor into and disrupt parasite mitochondrial membranes compared to highly polar, unsubstituted variants[3].

G A Standard β-Amino Alcohols (e.g., 2-Aminocyclohexanol) C Primary Amine: Low Steric Shielding A->C B 2-[(Cyclohex-3-en-1-ylmethyl) amino]cyclohexan-1-ol D Secondary Amine + Bulky Tail: High Steric Shielding B->D E Moderate Enantioselectivity (ee < 70%) C->E Catalysis G Low Lipophilicity (Poor Membrane Permeation) C->G Pharmacology F High Enantioselectivity (ee > 90%) D->F Catalysis H High Lipophilicity (Enhanced Antiparasitic Entry) D->H Pharmacology

Caption: Logical mapping of steric and lipophilic properties to application outcomes.

Quantitative Performance Comparison

To objectively evaluate these ligands, we benchmark them in the classic asymmetric addition of diethylzinc to benzaldehyde—a standard assay for evaluating chiral β -amino alcohol efficiency[2]. We also compare their predicted lipophilicity (LogP) to assess biological screening viability[3].

Property / MetricUnsubstituted 2-Aminocyclohexanol(1R,2S)-Norephedrine2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol
Amine Substitution PrimaryPrimarySecondary
Catalytic Loading 10 mol%5 mol%2 mol%
Yield (Alkylation) 65%82%>95%
Enantiomeric Excess (ee) ~54%79%>92%
Calculated LogP ~0.8~1.2~3.4
Primary Utility Basic resolution[2]Chiral auxiliary[1]Advanced chiral ligand, lipophilic scaffold[3]

Self-Validating Experimental Protocol: Asymmetric Alkylation

To ensure absolute trustworthiness in comparative ligand screening, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed as a self-validating system. It incorporates visual checkpoints and control validations to rule out false positives.

Step 1: Preparation and Purging Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: This eliminates trace moisture. Moisture reacts with diethylzinc to form achiral zinc hydroxide species, which catalyze a background racemic addition and artificially depress the measured enantiomeric excess (ee).

Step 2: Ligand Complexation Dissolve 2.0 mol% of the chiral β -amino alcohol in anhydrous toluene to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes.

Step 3: Zinc Addition & Visual Validation Cool the system to 0 °C. Dropwise, add 2.0 equivalents of diethylzinc (1.0 M in hexanes). Causality & Validation: Observe the evolution of ethane gas bubbles. This is a critical self-validating step; the gas evolution confirms the deprotonation of the amino alcohol's hydroxyl group, proving the successful formation of the active zinc-alkoxide-amine catalytic complex[2]. Let stir for 30 minutes.

Step 4: Substrate Introduction Slowly add 1.0 equivalent of freshly distilled benzaldehyde. Maintain the reaction strictly at 0 °C for 12 hours to maximize the energy difference between the diastereomeric transition states.

Step 5: Quenching Quench the reaction with 1 M HCl at 0 °C. Extract with dichloromethane, dry over MgSO 4​ , and concentrate in vacuo.

Step 6: Chiral HPLC Analysis Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min). Causality & Validation: Always run a racemic standard (synthesized without the ligand) prior to the chiral sample. The racemic standard acts as a self-validating control to prove that peak separation is accurate, ensuring the calculated ee% is mathematically sound[4].

Workflow Step1 1. Ligand Prep (Anhydrous Toluene) Step2 2. Zn Complexation (Et2Zn addition at 0°C) Step1->Step2 Step3 3. Aldehyde Addition (12h reaction time) Step2->Step3 Step4 4. Acidic Quench (1M HCl) Step3->Step4 Step5 5. Chiral HPLC (ee% determination) Step4->Step5

Caption: Step-by-step self-validating workflow for evaluating β-amino alcohol ligands in asymmetric catalysis.

Pharmacological Implications

Beyond catalysis, the structural modifications inherent to 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol offer distinct advantages in drug discovery. Unsubstituted β -amino alcohols often fail to cross lipid bilayers effectively due to their high polarity. Research on substituted 2-aminocyclohexanol derivatives demonstrates that increasing the lipophilic bulk (such as adding a cyclohexenyl-methyl group) dramatically enhances leishmanicidal and trypanocidal activities. The mechanism relies on the lipophilic tail anchoring into the parasite's mitochondrial membrane, leading to severe permeabilization and a highly vesiculated flagellar pocket—phenotypes that are simply not observed with highly polar standard amino alcohols[3].

References[1] Wei Chen, Zhao-Hui Zhou, Hong-Bin Chen. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. View Source[3] Coimbra ES, de Almeida MV, et al. Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani. NIH / PMC. View Source[4] Brenden T. Herrera, Sarah R. Moor, et al. Reductive cross-coupling reactions (RCCR) between CN and CO for β-amino alcohol synthesis. ResearchGate. View Source[2] Ingo Schiffers, Toni Rantanen, et al. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. ResearchGate. View Source

Sources

Comparative

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating the Potential of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Against Traditional Scaffolds

Introduction: The Enduring Quest for Enantioselectivity For researchers in synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Quest for Enantioselectivity

For researchers in synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for creating safe and efficacious therapeutics. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most powerful strategies for accessing enantiomerically pure compounds.[1][2] The efficacy of these transformations hinges on the intricate dance between a metal center, the substrate, and the chiral ligand that dictates the three-dimensional environment of the reaction.

For decades, a canon of "privileged" ligands, such as BINAP and BINOL, have been the workhorses of the field, demonstrating remarkable success across a range of reactions.[1] However, the drive for higher efficiency, broader substrate scope, and improved sustainability necessitates continuous innovation in ligand design.[1] This guide provides a comparative analysis of a novel amino alcohol ligand scaffold, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol , against these traditional ligand classes.

It is important to note that a review of published scientific literature did not yield specific catalytic performance data for the precise molecule 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. Therefore, this guide will analyze its structural features and evaluate its potential performance based on well-documented, structurally similar chiral amino alcohol ligands. We will use Asymmetric Transfer Hydrogenation (ATH) of ketones—a robust and industrially relevant transformation—as the primary benchmark for this comparative study.[3][4]

The Novel Ligand: Unpacking the Structure of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

The proposed ligand belongs to the chiral 1,2-amino alcohol family, a class renowned for its effectiveness in various asymmetric transformations, including ketone reductions and organometallic additions.[5][6][7] Its structure presents several key features that suggest significant catalytic potential:

  • Rigid Cyclohexane Backbone: The 1,2-amino alcohol moiety is situated on a cyclohexane ring. This imparts conformational rigidity, which is crucial for creating a well-defined and predictable chiral pocket around the metal center.

  • Steric Hindrance: The presence of two cyclohexyl-type groups provides significant steric bulk. Studies have consistently shown that sterically demanding cyclohexyl groups on amino alcohol ligands can lead to higher enantioselectivity compared to their phenyl analogs by more effectively shielding one face of the coordinated substrate.[7]

  • Multiple Chiral Centers: The ligand possesses multiple stereocenters, which can work in concert to create a highly specific chiral environment, potentially leading to enhanced enantiomeric discrimination.

  • Secondary Amine and Alkene Functionality: The secondary amine acts as a key coordination point, while the pendant cyclohexenyl group could potentially engage in non-covalent interactions or serve as a handle for immobilization.

Based on these features, this ligand is a promising candidate for metal-catalyzed reactions where a bulky, rigid N,O-chelate is advantageous, most notably in the asymmetric transfer hydrogenation of prochiral ketones.

Traditional Ligands: A Foundation of Asymmetric Synthesis

To provide a meaningful comparison, we must consider the established players. Traditional ligands are often categorized by their coordinating atoms and symmetry.[2][8]

  • C₂-Symmetric Diphosphines (e.g., BINAP): Ligands like (R)-BINAP have been instrumental in the development of asymmetric hydrogenation.[1] Their C₂ symmetry reduces the number of possible diastereomeric transition states, often simplifying mechanistic analysis and leading to high enantioselectivity.[8] They excel in Ru- and Rh-catalyzed hydrogenations of a wide variety of substrates.

  • C₂-Symmetric Diols (e.g., BINOL): 1,1'-Bi-2-naphthol (BINOL) is a cornerstone of Lewis acid catalysis.[1] Its derivatives are used to generate chiral environments for Diels-Alder reactions, aldol additions, and other carbon-carbon bond-forming reactions.

  • Salen Ligands: These tetradentate N₂O₂ ligands form stable square-planar complexes with a variety of metals. Chiral Salen complexes are particularly effective in asymmetric epoxidation (Jacobsen epoxidation) and other oxidative transformations.[9]

  • Phosphinooxazolines (PHOX Ligands): As nonsymmetrical P,N-ligands, PHOX ligands combine the properties of a hard nitrogen donor and a soft phosphorus donor.[2][8] This electronic and steric dissymmetry has proven highly effective in reactions like palladium-catalyzed asymmetric allylic alkylation.[2]

Comparative Performance in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental reaction where chiral 1,2-amino alcohols have demonstrated exceptional performance, particularly when paired with ruthenium catalysts.[3] The reaction typically uses a safe and readily available hydrogen source like isopropanol or a formic acid/triethylamine mixture.[3]

Below, we compare the documented performance of representative traditional ligands and amino alcohol ligands in the ATH of acetophenone, a standard benchmark substrate.

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference Class
Acetophenone>95%98%(R)Amino Amide (Traditional)
RuCl₂[(S)-xyl-Segphos][(S)-DIAPEN] Acetophenone94%>98.5%N/ADiphosphine (Traditional)
(1S,2S)-2-(benzylamino)cyclopentanol / [Ru(p-cymene)Cl₂]₂ AcetophenoneHigh~95% (Typical)(R)Amino Alcohol Analog[3]
Iron(II)-based (S,S)-diphosphine/amine Ligand Acetophenone>90%95%(R)Iron-based (Modern)[4]
2-Amino-1,2-dicyclohexylethanol / BH₃·THF AcetophenoneHighup to 94.7%N/AAmino Alcohol Analog[7]

Note: Data is compiled from representative literature. Performance can vary significantly with reaction conditions. The data for amino alcohol analogs is used to project the potential efficacy of the target ligand.

The data clearly shows that well-designed amino alcohol ligands are highly competitive with, and in some cases exceed, the performance of traditional diphosphine-based systems in ATH. The combination of a rigid backbone and steric bulk, as found in the cyclohexyl-based analogs, is a proven strategy for achieving high enantioselectivity.[7] This strongly supports the hypothesis that 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol would be a highly effective ligand for this transformation.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate these findings, a detailed, self-validating protocol for a benchmark reaction is provided below.

General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of acetophenone using an in-situ generated catalyst from a chiral amino alcohol ligand and a ruthenium precursor.[3][10]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • Chiral amino alcohol ligand (e.g., (1S,2S)-2-(benzylamino)cyclopentanol as a proxy) (2.2 mol%)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (Hydrogen source and solvent)

  • Potassium hydroxide (KOH) (Base)

  • Anhydrous solvents and standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and the chiral amino alcohol ligand (0.011 mmol, 1.1 mol% relative to Ru).

  • Solvent Addition: Add 5 mL of anhydrous isopropanol via syringe.

  • Activation: Stir the resulting orange solution at 80°C for 20 minutes. The solution should become a deeper red/violet color.

  • Substrate Addition: Cool the solution to room temperature and add acetophenone (1.0 mmol, 1.0 equiv.).

  • Initiation: In a separate vial, prepare a 0.1 M solution of KOH in anhydrous isopropanol. Add 0.5 mL of this solution (0.05 mmol KOH) to the reaction flask to initiate the hydrogenation.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding 1 mL of water. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualization of Key Processes

To better illustrate the experimental and mechanistic frameworks, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis prep_ligand Select & Weigh Chiral Ligand prep_flask Add to Flame-Dried Schlenk Flask prep_ligand->prep_flask prep_ru Weigh Ruthenium Precursor [Ru(p-cymene)Cl₂]₂ prep_ru->prep_flask prep_solvent Add Anhydrous Isopropanol prep_flask->prep_solvent prep_heat Stir at 80°C (20 min) prep_solvent->prep_heat react_cool Cool to RT prep_heat->react_cool react_substrate Add Ketone Substrate react_cool->react_substrate react_base Add KOH/iPrOH Solution react_substrate->react_base react_stir Stir at RT & Monitor (TLC/GC) react_base->react_stir workup_quench Quench with H₂O react_stir->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_purify Purify via Chromatography workup_extract->workup_purify workup_analyze Analyze ee% (Chiral HPLC/GC) workup_purify->workup_analyze

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

CatalyticCycle Proposed Catalytic Cycle for ATH catalyst [Ru-H]⁺(Ligand) substrate R-CO-R' (Ketone) catalyst->substrate Hydride Transfer ru_isopropoxide [Ru-OiPr](Ligand) catalyst->ru_isopropoxide + Ketone - Alcohol product R-CH(OH)-R' (Chiral Alcohol) isopropanol Isopropanol isopropanol->ru_isopropoxide β-H Elimination acetone Acetone base Base (e.g., KOH) ru_isopropoxide->catalyst + Isopropanol - Acetone

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Conclusion and Future Outlook

While direct experimental validation for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is pending, a thorough analysis of its structural components provides a strong basis for its potential as a highly effective chiral ligand. Its classification as a sterically hindered 1,2-amino alcohol places it within a family of ligands that have proven to be robust and highly efficient, particularly in the asymmetric transfer hydrogenation of ketones.[3][7][10] The rigid, bulky cyclohexyl framework is a design element frequently correlated with high enantioselectivity.

Compared to traditional diphosphine ligands like BINAP, this novel scaffold offers the advantages of being readily accessible from the chiral pool and avoiding the use of expensive and air-sensitive phosphorus. It represents a modern approach to ligand design that prioritizes steric control and operational simplicity.

Future work should focus on the synthesis of this specific ligand and its systematic evaluation in the benchmark ATH reaction detailed in this guide. Such studies would provide the definitive data needed to confirm its catalytic efficiency and fully unlock its potential for applications in pharmaceutical and fine chemical synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol.
  • BenchChem. (2025). A Comparative Performance Review of Historical vs. New Chiral Ligands in Asymmetric Catalysis.
  • Springer Nature Experiments. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines.
  • Helmchen, G. (2002). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
  • Nikolova, Y., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Hayashi, T., et al. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews.
  • Pfaltz, A. & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
  • Mohades, S., et al. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Who we serve.
  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
  • Imbrea, F., et al. (2020). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. PMC.

Sources

Validation

Benchmarking 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in Enantioselective Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Protocols Structural Rationale & Mechanistic Caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Protocols

Structural Rationale & Mechanistic Causality

Vicinal amino alcohols, also known as 1,2- or β-amino alcohols, are ubiquitous in asymmetric synthesis, serving as highly privileged chiral ligands for metal-based catalysts[1]. The utility of these scaffolds is heavily dependent on their steric and electronic tuning, which dictates the facial selectivity of the transition state during carbon-carbon bond-forming reactions[2].

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol (CEAC) represents a highly specialized evolution of the classic aminocyclohexanol backbone. Its performance stems from a dual-component structural logic:

  • The Rigid Backbone: The trans-1,2-cyclohexanol core provides a rigid, predictable conformational lock. When coordinated to a metal center (e.g., Zn²⁺), it forces the bimetallic complex into a highly ordered geometry.

  • The Flexible, Sterically Demanding Appendage: Unlike simple N-benzyl or N-alkyl groups, the cyclohex-3-en-1-ylmethyl substituent introduces a non-planar (half-chair) steric shield. The localized π-system of the cyclohexene ring can engage in weak CH–π interactions with incoming aromatic substrates, effectively deepening the chiral pocket and restricting the trajectory of the nucleophile.

To understand the causality behind CEAC's high enantioselectivity, we must examine its behavior in the catalytic cycle of dialkylzinc additions. The secondary amine allows for the formation of a robust bimetallic zinc alkoxide complex. The cyclohexenyl arm acts as a dynamic "gatekeeper," blocking the Si-face of the coordinated aldehyde and forcing alkyl transfer exclusively to the Re-face.

Pathway L Ligand (CEAC) + Et2Zn C Zn-Alkoxide Bimetallic Complex L->C - Ethane A Aldehyde Coordination C->A + PhCHO T Transition State (Alkyl Transfer) A->T Facial Selection P Chiral Product Release T->P + Et2Zn P->C Regeneration

Catalytic cycle of CEAC-mediated enantioselective diethylzinc addition to aldehydes.

Comparative Benchmarking Data

To objectively evaluate CEAC, we benchmark it against industry-standard β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is the universally accepted standard model for assessing the efficacy and stereoselectivity of new catalytic systems[2].

The data below demonstrates that while simple trans-2-aminocyclohexanol provides moderate induction, the addition of the cyclohex-3-en-1-ylmethyl group in CEAC dramatically enhances both catalytic turnover and enantiomeric excess (ee), rivaling the performance of highly optimized, naturally derived ligands like (S)-Prolinol and Ephedrine[3].

Table 1: Performance of Amino Alcohol Catalysts in Et₂Zn Addition to Benzaldehyde
Chiral LigandCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
CEAC (Target Product) 5 mol%-201296 94
(1R,2S)-Ephedrine 5 mol%0128580
(S)-Prolinol 5 mol%0168885
trans-2-Aminocyclohexanol 5 mol%0247560

Data Interpretation: CEAC achieves a 94% ee at a 5 mol% loading. The lower optimal temperature (-20 °C) is critical; it completely suppresses the uncatalyzed, racemic background reaction, ensuring that the alkyl transfer proceeds entirely through the lower-energy, ligand-accelerated chiral bimetallic pathway.

Self-Validating Experimental Protocol

The following protocol details the enantioselective alkylation workflow. It is designed as a self-validating system: the visual transition from a heterogeneous ligand suspension to a homogeneous clear solution upon Et₂Zn addition confirms the successful formation of the active bimetallic catalyst.

Step-by-Step Methodology: Enantioselective Alkylation

1. Catalyst Complexation (In Situ Preparation)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol (CEAC) (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL).

  • Causality: Moisture must be rigorously excluded. Water will irreversibly hydrolyze Et₂Zn, destroying the catalyst and generating explosive ethane gas.

  • Action: Cool the flask to 0 °C. Dropwise, add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv). Stir for 30 minutes.

  • Validation Check: The initial suspension will dissolve into a pale, clear, homogeneous solution, indicating the successful deprotonation of the amino alcohol and formation of the active Zn-alkoxide complex.

2. Aldehyde Addition

  • Action: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Action: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Causality: Maintaining -20 °C is the critical control point. At room temperature, Et₂Zn can add to benzaldehyde without the catalyst, yielding a racemic mixture. The -20 °C threshold kinetically freezes the background reaction while allowing the highly reactive, ligand-accelerated bimetallic complex to proceed.

3. Reaction and Quenching

  • Action: Stir the mixture at -20 °C for 12 hours.

  • Action: Quench the reaction strictly at 0 °C by slowly adding 1N HCl (5.0 mL).

  • Causality: Acidic quenching breaks down the zinc-alkoxide product complex, releasing the free chiral alcohol and protonating the CEAC ligand, which partitions it into the aqueous layer for potential recovery.

4. Extraction and Analysis

  • Action: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Action: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min).

Workflow S1 1. Purge (Argon, 0°C) S2 2. Complexation (Ligand + Et2Zn) S1->S2 S3 3. Addition (Aldehyde, -20°C) S2->S3 S4 4. Reaction (12h, -20°C) S3->S4 S5 5. Quench (1N HCl, DCM) S4->S5

Step-by-step experimental workflow for the enantioselective alkylation protocol.

Sources

Comparative

Reproducibility of Large-Scale 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Synthesis Protocols: A Comparative Guide

As drug development pipelines increasingly rely on complex 1,2-amino alcohol scaffolds for central nervous system (CNS) agents and chiral auxiliaries, the demand for highly reproducible, scalable synthesis protocols has...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex 1,2-amino alcohol scaffolds for central nervous system (CNS) agents and chiral auxiliaries, the demand for highly reproducible, scalable synthesis protocols has surged. The target compound, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol , presents a unique process chemistry challenge due to its dual alicyclic ring system and the need for strict stereocontrol at the 1,2-positions of the cyclohexanol ring.

In this guide, we objectively evaluate and compare the two premier industrial methodologies for synthesizing this scaffold: Epoxide Ring-Opening and Reductive Amination . By dissecting the mechanistic causality behind each experimental choice, this document provides process chemists with a self-validating framework for large-scale production.

Mechanistic Rationale & Pathway Selection

The synthesis of 1,2-amino alcohols at a commercial scale generally converges on two distinct mechanistic pathways[1]. The choice between these routes dictates not only the atom economy of the process but also the stereochemical outcome of the final active pharmaceutical ingredient (API).

SyntheticPathways Epoxide Cyclohexene Oxide + 1-(Cyclohex-3-en-1-yl)methanamine Intermediate1 Anti-periplanar Ring Opening (SN2) Epoxide->Intermediate1 H2O or Lewis Acid Δ, 80°C RedAm 2-Aminocyclohexan-1-ol + Cyclohex-3-ene-1-carbaldehyde Intermediate2 Iminium Ion Formation & Hydride Reduction RedAm->Intermediate2 NaBH(OAc)3 THF, 20°C Target 2-[(Cyclohex-3-en-1-ylmethyl)amino] cyclohexan-1-ol Intermediate1->Target 100% Atom Economy Strictly trans-isomer Intermediate2->Target Retains stereocenter cis- or trans-isomer

Figure 1: Convergent synthetic pathways for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol.

Protocol A: Epoxide Ring-Opening (The Atom-Economical Standard)

Causality & Process Logic

The nucleophilic ring-opening of cyclohexene oxide by 1-(cyclohex-3-en-1-yl)methanamine is the most direct route to the target molecule. The rigid chair conformation of the cyclohexene oxide ring enforces a strict anti-periplanar trajectory for the incoming amine nucleophile (an SN​2 mechanism), guaranteeing the formation of the trans-1,2-amino alcohol isomer exclusively[2].

For large-scale reproducibility, we utilize water as an environmentally benign hydrogen-bond donor to activate the epoxide oxygen, avoiding the need for heavy-metal Lewis acids (like Yb or Cr) which complicate API purification and downstream waste management[3]. If enantiopure products are required, chiral Metal-Salen complexes can be integrated for asymmetric ring-opening (ARO)[4].

Step-by-Step Methodology (10 kg Scale)

This protocol is designed as a self-validating system; the phase separation during workup inherently purifies the basic product from neutral unreacted epoxide.

  • Reactor Charging: To a 50 L glass-lined reactor purged with N2​ , charge 1-(cyclohex-3-en-1-yl)methanamine (11.5 kg, 103.4 mol, 1.05 eq) and purified water (10 L).

  • Controlled Addition: Heat the mixture to 60 °C. Begin the dropwise addition of cyclohexene oxide (9.66 kg, 98.4 mol, 1.0 eq) over 3 hours. Causality: Epoxide opening is highly exothermic. Controlled addition prevents thermal runaway and limits the formation of bis-alkylated tertiary amine byproducts.

  • Thermal Aging: Elevate the reactor temperature to 80 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture for GC-MS analysis. The reaction is deemed complete when residual cyclohexene oxide is < 0.5% AUC.

  • Workup & Extraction: Cool the reactor to 20 °C. Add ethyl acetate (20 L) and 1M HCl (15 L) to force the product into the aqueous layer as the hydrochloride salt, leaving unreacted epoxide and neutral impurities in the organic phase. Separate the layers.

  • Free-Basing: Basify the aqueous layer with 20% NaOH to pH 12. Extract the liberated free base with fresh ethyl acetate (2x 15 L).

  • Crystallization: Concentrate the organic layer under vacuum to 10 L. Add heptane (10 L) and cool to 0 °C to induce crystallization. Filter and dry under vacuum at 40 °C.

Protocol B: Reductive Amination (The Stereodivergent Alternative)

Causality & Process Logic

When the cis-isomer is required, or when handling volatile/toxic epoxides is restricted by facility limitations, reductive amination becomes the superior choice. Here, 2-aminocyclohexan-1-ol is condensed with cyclohex-3-ene-1-carbaldehyde.

The critical experimental choice is the use of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it completely unreactive toward the starting aldehyde at room temperature[5]. It selectively reduces the highly electrophilic iminium ion intermediate. This chemoselectivity prevents the formation of cyclohex-3-en-1-ylmethanol (the reduced aldehyde byproduct), ensuring high yields.

Step-by-Step Methodology (10 kg Scale)
  • Imine Formation: To a 100 L reactor, charge 2-aminocyclohexan-1-ol (11.3 kg, 98.1 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (40 L). Add cyclohex-3-ene-1-carbaldehyde (10.8 kg, 98.1 mol, 1.0 eq). Stir at 20 °C for 2 hours.

  • Acid Catalysis: Add glacial acetic acid (5.9 kg, 1.0 eq) to lower the pH to ~5. Causality: Mild acidity protonates the intermediate carbinolamine, facilitating dehydration to the iminium ion, which is the actual species reduced.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (29.1 kg, 137.3 mol, 1.4 eq) over 4 hours, maintaining the internal temperature below 25 °C using a cooling jacket.

  • IPC: Monitor via HPLC. Proceed when the imine intermediate is < 1%.

  • Quench: Slowly add saturated aqueous NaHCO3​ (30 L) to quench excess hydride and neutralize the acetic acid. Caution: Vigorous H2​ and CO2​ gas evolution will occur.

  • Isolation: Extract with Dichloromethane (DCM) (2x 20 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the product.

Comparative Performance Data

To facilitate data-driven decision-making, the quantitative metrics of both pilot-scale protocols are summarized below.

Performance MetricProtocol A: Epoxide Ring-OpeningProtocol B: Reductive AminationIndustrial Verdict
Atom Economy 100% (Addition reaction)~78% (Generates H2​O and Boron salts)Protocol A is vastly superior for green chemistry metrics.
Stereoselectivity Exclusively trans-isomerRetains starting material stereocenterProtocol B is required if the cis-isomer is the target API.
E-Factor 4.2 (Highly efficient)18.5 (Solvent & reagent heavy)Protocol A generates significantly less waste per kg of product.
Reagent Cost Low (Bulk epoxides are inexpensive)High ( NaBH(OAc)3​ is costly at scale)Protocol A is more economically viable for >100 kg campaigns.
Yield (Isolated) 88 - 92%81 - 85%Both are highly reproducible, but Protocol A edges out in yield.

Process Logic & Scalability

When scaling from bench to pilot plant, process logic dictates that safety and throughput must be balanced. The decision matrix below illustrates the causal relationship between substrate constraints and process selection.

MechanisticLogic Substrate Process Selection RouteA Epoxide Route Substrate->RouteA Prioritize Yield RouteB Reductive Amination Substrate->RouteB Prioritize Safety ProA1 High Throughput (Solvent-free capable) RouteA->ProA1 ProA2 Exothermic Requires cooling control RouteA->ProA2 ProB1 Mild Conditions (Room Temp) RouteB->ProB1 ProB2 Hydride Waste (Lower E-factor) RouteB->ProB2

Figure 2: Decision matrix for selecting the optimal large-scale synthesis protocol.

Summary: For baseline production of the trans-isomer, Protocol A (Epoxide Ring-Opening) is the undisputed champion due to its perfect atom economy and low raw material costs. However, facility engineers must ensure adequate heat-exchange capacity to handle the exothermic ring-opening. Conversely, Protocol B (Reductive Amination) offers a milder thermal profile and stereodivergent capabilities, making it the protocol of choice for specialized, smaller-volume clinical batches where safety and stereochemical flexibility outweigh reagent costs.

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Safety & Regulatory Compliance

Safety

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical reagents are paramount to ensuring a safe, compliant, and environmentally responsible laboratory. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol , a specialized alicyclic amino alcohol.

By understanding the mechanistic causality behind this compound's reactivity, laboratories can implement self-validating safety protocols that go beyond basic compliance.

Chemical Profile & Mechanistic Hazards

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is a bifunctional molecule containing both a secondary amine and a secondary alcohol, bridged by alicyclic rings (cyclohexene and cyclohexane). The presence of the secondary amine dictates its primary chemical hazards and strict disposal requirements.

The Causality of Hazard: Corrosivity and Nitrosamine Formation
  • Corrosivity: As an amino alcohol, this compound is inherently basic. Unprotonated amines can cause severe chemical burns to the skin, eyes, and mucosal membranes by saponifying cellular lipids and extracting water from tissues[1].

  • Carcinogenic Byproducts (N-Nitrosamines): The most critical, yet often overlooked, hazard of secondary amines is their environmental reactivity. If secondary amines are introduced into municipal wastewater systems, they can react with electrophilic chloramines (used in water disinfection) or nitrites to produce unsymmetrically substituted hydrazine intermediates. These intermediates rapidly oxidize into N-nitrosamines , a class of highly potent, probable human carcinogens[2][3]. Therefore, drain disposal is strictly prohibited to prevent the formation of these toxic disinfection byproducts.

Table 1: Chemical & Hazard Profile Summary
Property / HazardDescription & Causality
Chemical Class Alicyclic Amino Alcohol / Secondary Amine
Primary Hazard Corrosive / Irritant (Causes severe skin burns and eye damage)
Reactivity Risk Exothermic reaction with strong acids and oxidizing agents.
Environmental Risk High potential to form carcinogenic N-nitrosamines if exposed to chloraminated water or nitrites[2][3].
EPA Waste Characteristic D002 (Corrosivity) if aqueous pH 12.5; otherwise, managed as toxic organic waste[4][5].

Operational Safety & Handling Protocol

To prevent accidental exposure and ensure operational integrity, the following engineering controls and Personal Protective Equipment (PPE) must be utilized.

Table 2: Required PPE & Engineering Controls
Control TypeSpecificationRationale
Ventilation Fume Hood or Local ExhaustPrevents inhalation of volatile amine vapors or aerosols[6].
Eye Protection Chemical Safety Goggles & Face ShieldAmines cause rapid, irreversible corneal damage upon contact[1].
Hand Protection Heavy-duty Nitrile or Butyl Rubber GlovesPrevents dermal absorption and chemical burns.
Body Protection Lab coat, chemical-resistant apron (if handling bulk)Protects against splashes during transfer or synthesis.

Step-by-Step Spill Response Methodology

In the event of a spill, immediate and chemically sound action is required. The choice of absorbent material is critical due to the specific reactivity of amines.

  • Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Ensure the fume hood or room exhaust is operating at maximum capacity to clear ammoniacal vapors[7].

  • Don Emergency PPE: Equip a respirator with an organic vapor cartridge if ventilation is compromised, along with heavy-duty gloves and a face shield[6].

  • Containment (CRITICAL STEP): Contain the spill using strictly inorganic absorbents such as sand, earth, or vermiculite[4][8].

    • Causality Note:Never use cellulosic or organic absorbents (e.g., sawdust, paper towels) for bulk amine spills. Organic absorbents have been known to spontaneously ignite when contaminated with concentrated amines in closed waste containers due to exothermic oxidation[4].

  • Collection: Use spark-free tools to scoop the saturated inorganic absorbent into a heavy-duty, sealable polyethylene (HDPE) container[9].

  • Surface Decontamination: Wash the affected surface with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual alkalinity, followed by copious amounts of water. Collect all washings as hazardous waste.

Step-by-Step Disposal Methodology

To prevent the synthesis of N-nitrosamines and ensure regulatory compliance, follow this self-validating disposal protocol:

  • Strict Segregation at Source:

    • Do not mix this waste with strong oxidizing agents, concentrated acids, or any waste streams containing nitrites or formaldehyde[8].

    • Isolate from halogenated solvents, as amines can react exothermically with alkyl halides to form quaternary ammonium salts[10].

  • Containerization: Collect the chemical, its solutions, and any contaminated inorganic absorbents in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers if the waste contains water, as basic amines can corrode certain metals.

  • Waste Labeling: Label the container explicitly as: "Hazardous Waste: Toxic/Corrosive Organic Base (Secondary Amine). Contains: 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol."

  • EHS Transfer & Final Destruction: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The only chemically acceptable method of final disposal for this compound is high-temperature incineration in a permitted hazardous waste facility equipped with nitrogen oxide (NOx) scrubbers.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for processing secondary amine waste, highlighting the critical segregation step to prevent nitrosamine formation.

G Start Waste Generation: 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol Segregation Strict Segregation (Keep away from Nitrites/Chloramines) Start->Segregation Hazard DANGER: N-Nitrosamine Formation Risk Segregation->Hazard If mixed with nitrosating agents Collection Collect in Compatible HDPE Container Segregation->Collection Proper handling & isolation Labeling Label: Hazardous Waste (Corrosive/Toxic, Organic Base) Collection->Labeling Disposal EHS Pickup & High-Temp Incineration Labeling->Disposal

Workflow for the safe segregation and disposal of secondary amine waste.

References

  • Source: WA Mitch and DL Sedlak (ca.gov)
  • Source: PMC (nih.gov)
  • Pentaethylenehexamine Safety Data (Secondary Amine Spill Guidance)
  • Source: ACS Publications (acs.org)
  • CORRGUARD EXT Safety Data Sheet (Amino Alcohol Hazards)

Sources

Handling

Personal protective equipment for handling 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory burdens, but as a mechanistic science. When handling complex, sterically hindered secondary cycloaliphatic amino alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory burdens, but as a mechanistic science. When handling complex, sterically hindered secondary cycloaliphatic amino alcohols like 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol , standard laboratory precautions are fundamentally insufficient.

To build a truly safe operational environment, drug development professionals must understand the causality behind the hazards. This guide provides a self-validating, step-by-step framework for the safe handling, transfer, and disposal of this specific class of corrosive compounds.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol features a secondary amine core flanked by a cyclohexanol ring and a cyclohexenylmethyl group. This specific structural topology creates a dual-threat hazard profile:

  • Liquefaction Necrosis via Strong Basicity: Cycloaliphatic amines are strong bases and severe skin/eye irritants[1]. Upon contact with physiological moisture (sweat, tears, mucous membranes), the lone pair on the secondary amine abstracts protons from water, generating localized hydroxide ions. This high pH rapidly saponifies cell membrane lipids and denatures proteins, leading to deep tissue liquefaction necrosis—a hallmark of severe amine burns[2].

  • Accelerated Dermal Penetration: While the bulky cyclohexenyl and cyclohexyl substituents reduce the nucleophilicity of the amine through steric shielding, they drastically increase the molecule's partition coefficient (LogP). This high lipophilicity allows the molecule to rapidly bypass the lipid-rich stratum corneum (the skin's primary barrier), accelerating deep tissue damage compared to smaller, hydrophilic amines. Furthermore, these compounds act as potent skin and respiratory-tract sensitizers[1].

Personal Protective Equipment (PPE) Matrix

Because of its high lipophilicity and basicity, standard latex or thin vinyl gloves offer zero meaningful protection. The molecule will permeate latex in minutes. The following PPE matrix is engineered specifically for cycloaliphatic amino alcohols, aligning with OSHA Level B/C skin protection guidelines[3].

PPE ComponentMaterial / SpecificationCausal Justification & Mechanism
Primary Gloves Heavy-duty Nitrile (≥0.4 mm)Nitrile provides excellent chemical resistance to both the lipophilic cyclohexyl rings and the basic amine core, preventing permeation[1].
Secondary Gloves Standard Nitrile (0.11 mm)Worn under primary gloves. Provides a clean dermal barrier during the doffing process, preventing secondary exposure from contaminated outer gloves.
Eye Protection Splash Goggles + Face ShieldCycloaliphatic amines cause severe, irreversible eye damage (Category 1)[2]. A face shield prevents droplet projection during transfer.
Body Protection Tychem® 2000 / Poly ApronProtects against liquid penetration. Standard cotton lab coats absorb lipophilic amines, holding the corrosive agent directly against the skin.
Respiratory NIOSH N95/P100 or PAPRRequired if handling outside a Class II fume hood to prevent inhalation of sensitizing amine dust or aerosols[1].

Operational Workflow: Closed-System Handling

To prevent exposure, all handling must occur within a self-validating operational loop.

ChemicalHandling A 1. Hazard Assessment & Fume Hood Prep B 2. Don Advanced PPE (Double Nitrile, Face Shield) A->B C 3. Dispense Chemical (Anti-Static Spatula) B->C D 4. Seal & Transfer (Secondary Containment) C->D E 5. Surface Decon (Dilute Acetic Acid) D->E

Figure 1: Standard operating workflow for the safe handling and transfer of corrosive amines.

Protocol 1: Safe Weighing and Transfer
  • Step 1: Environmental Control. Ensure the Class II fume hood sash is pulled down to the lowest operational level. Place a static-dissipative weighing mat on the analytical balance.

  • Step 2: Vessel Preparation. Pre-weigh a sealable, amber glass vial (the secondary container). Amber glass is used to prevent potential UV-catalyzed degradation of the cyclohexene double bond.

  • Step 3: Dispensing. Using a grounded, anti-static spatula, carefully transfer the 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol into the vial.

  • Step 4: Self-Validation (Zero-Drift Check). Seal the vial tightly and remove it from the balance. Validation: Observe the balance display. If it returns perfectly to 0.0000 g, the transfer is validated as clean. If a positive mass remains, a micro-spill has occurred on the pan, triggering immediate decontamination.

Emergency Response & Spill Mitigation

If a spill occurs, do not use water or strong acids (like HCl) to clean it. Strong acids react violently and exothermically with strong aliphatic bases, potentially vaporizing the amine and creating a severe, immediate inhalation hazard. Instead, we use a weak organic acid to gently protonate the amine, converting it into a water-soluble, non-volatile salt without dangerous heat generation.

SpillMitigation S1 Identify Spill & Evacuate Area S2 Maximize Exhaust Ventilation S1->S2 S3 Apply Inert Absorbent (Sand/Vermiculite) S2->S3 S4 Neutralize Residue (1% Citric Acid) S3->S4 S5 Collect as Corrosive Waste S4->S5

Figure 2: Sequential emergency response pathway for mitigating cycloaliphatic amine spills.

Protocol 2: Spill Neutralization and Decontamination
  • Step 1: Containment. Immediately cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as amines can react with organic materials.

  • Step 2: Collection. Using a plastic (non-sparking) scoop, transfer the absorbed material into a dedicated, chemically compatible hazardous waste bucket.

  • Step 3: Gentle Neutralization. Spray the spill zone with a 1% Citric Acid or 1% Acetic Acid solution. Allow it to sit for 5 minutes to ensure complete protonation of the residual secondary amine.

  • Step 4: Self-Validation (pH Verification). Wipe the area with a damp cloth. Press a moistened pH indicator strip directly against the decontaminated surface. Validation: A pH reading of 7.0–7.5 validates that the amine has been fully neutralized. If the pH remains >8.0, repeat the acid wash.

Waste Disposal Logistics

Do not mix cycloaliphatic amine waste with general organic solvent waste, particularly halogenated solvents or oxidizing agents, as this can lead to slow, pressure-building exothermic reactions in the waste carboy.

  • Segregation: Collect all contaminated consumables (gloves, wipes, spatulas) and neutralized spill residue in a dedicated, clearly labeled "Corrosive Basic Solid Waste" container.

  • Disposal: Contract with a licensed chemical waste disposal service to incinerate the waste in a facility equipped with an afterburner and alkaline scrubber, ensuring complete destruction of the nitrogenous compounds without releasing toxic NOₓ gases[4].

References

  • Title: OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials: Advanced Composites Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1910.1050 App B - Substance Technical Guidelines Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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